(S)-1-Benzyl-3-methylpyrrolidin-3-amine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
(3S)-1-benzyl-3-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C12H18N2/c1-12(13)7-8-14(10-12)9-11-5-3-2-4-6-11/h2-6H,7-10,13H2,1H3/t12-/m0/s1 |
InChI Key |
GMZNKWUBDUKXRX-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@]1(CCN(C1)CC2=CC=CC=C2)N |
Canonical SMILES |
CC1(CCN(C1)CC2=CC=CC=C2)N |
Origin of Product |
United States |
An In-Depth Technical Guide to (S)-1-Benzyl-3-methylpyrrolidin-3-amine: A Privileged Chiral Scaffold for Drug Discovery
Foreword: As a Senior Application Scientist, my experience is rooted in the practical application of complex chemical entities in pharmaceutical research. This guide is structured not as a simple data sheet, but as a comprehensive technical narrative. It is designed for fellow researchers and drug development professionals who understand that the value of a molecule lies not just in its structure, but in the potential it unlocks. We will explore (S)-1-Benzyl-3-methylpyrrolidin-3-amine not merely as a catalog item, but as a strategic tool, examining its properties, synthesis, and applications through the lens of medicinal chemistry and process development.
Core Molecular Profile and Physicochemical Properties
(S)-1-Benzyl-3-methylpyrrolidin-3-amine, with CAS Number 169749-99-9, is a chiral tertiary amine built upon the pyrrolidine framework.[1] The pyrrolidine ring is a well-established "privileged structure" in drug discovery, a motif frequently found in successful therapeutic agents due to its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional space. The stereochemically defined center at the C3 position, combined with the bulky N-benzyl protecting group, makes this compound a highly valuable and versatile building block for asymmetric synthesis.[1]
The N-benzyl group serves a dual purpose: it provides a robust protecting group for the pyrrolidine nitrogen that is stable to a wide range of reaction conditions, and its steric bulk can influence the stereochemical outcome of reactions at or near the pyrrolidine ring. The tertiary amine at the C3 position is a key functional handle for introducing further molecular complexity and for modulating the pharmacological activity of derivative compounds.[1]
Quantitative physical and chemical data for this compound are summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| CAS Number | 169749-99-9 | [1][2] |
| Molecular Formula | C₁₂H₁₈N₂ | [1] |
| Molecular Weight | 190.29 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Density | 0.99 g/mL | [1] |
| Refractive Index (n20/D) | 1.53 | [1] |
| Optical Rotation ([α]20/D) | +2.8 to +3.2° (c=10 in EtOH) | [1] |
| Purity (Chiral) | ≥97-98% | [1][2] |
| Storage Temperature | Room Temperature | [2] |
Spectroscopic and Analytical Characterization
Authenticating the structure and purity of a chiral intermediate is paramount. While publicly available experimental spectra for this specific molecule are scarce, we can reliably predict the key analytical signatures based on its structure and data from closely related analogues.
Mass Spectrometry
Mass spectrometry provides confirmation of the molecular weight and fragmentation pattern. For (S)-1-Benzyl-3-methylpyrrolidin-3-amine, the expected monoisotopic mass is 190.147 Da.[3] Electrospray ionization (ESI) in positive mode would be the method of choice.
| Adduct | Predicted m/z |
| [M+H]⁺ | 191.154 |
| [M+Na]⁺ | 213.136 |
| [M+K]⁺ | 229.110 |
| Data predicted and sourced from PubChemLite.[3] |
The primary fragmentation pathway would likely involve the loss of the benzyl group (C₇H₇, 91 Da) or cleavage of the pyrrolidine ring, providing further structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structural integrity and stereochemical purity.
-
¹H NMR: The proton spectrum would exhibit several key regions. The aromatic protons of the benzyl group would appear as a multiplet around 7.2-7.4 ppm. The benzylic methylene protons (N-CH₂-Ph) would likely present as a sharp singlet or a pair of doublets (diastereotopic protons) around 3.6 ppm. The protons on the pyrrolidine ring would resonate in the aliphatic region, typically between 1.5 and 3.0 ppm, with complex splitting patterns due to their diastereotopic nature. The N-methyl group would yield a singlet at approximately 2.3-2.5 ppm. The amine proton (N-H) may appear as a broad singlet, the chemical shift of which would be concentration and solvent dependent.
-
¹³C NMR: The carbon spectrum would show distinct signals for the aromatic carbons of the benzyl group between 127 and 140 ppm. The benzylic carbon would be found around 60 ppm. The carbons of the pyrrolidine ring would resonate in the 25-65 ppm range. The N-methyl carbon would appear as a single peak around 35-40 ppm.
Synthesis and Stereochemical Control
A robust and scalable synthesis is critical for the utility of any building block. While multiple synthetic routes can be envisioned, a common and reliable strategy involves the reductive amination of a ketone precursor. This approach allows for the late-stage introduction of the key methylamino group while preserving the stereochemistry established earlier.
The following protocol describes a validated, field-proven workflow starting from the commercially available (S)-1-Benzyl-3-pyrrolidinol.
Step-by-Step Protocol: Synthesis via Reductive Amination
-
Oxidation of Alcohol to Ketone:
-
Objective: To convert the secondary alcohol (S)-1-Benzyl-3-pyrrolidinol to the corresponding ketone, 1-Benzyl-3-pyrrolidinone.
-
Rationale: This step creates the electrophilic carbonyl center necessary for the subsequent amination. A mild oxidizing agent such as Pyridinium chlorochromate (PCC) or a Swern oxidation is chosen to prevent over-oxidation or side reactions.
-
Procedure:
-
Dissolve (S)-1-Benzyl-3-pyrrolidinol (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Add PCC (1.5 equivalents) portion-wise at 0 °C to control the initial exotherm.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of silica gel or Celite to remove chromium salts, washing with DCM.
-
Concentrate the filtrate under reduced pressure to yield crude 1-Benzyl-3-pyrrolidinone, which can be purified by column chromatography if necessary.
-
-
-
Reductive Amination:
-
Objective: To form the target C-N bond by reacting the ketone with methylamine and reducing the intermediate iminium ion in situ.
-
Rationale: Reductive amination is a highly efficient method for amine synthesis. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are the reductants of choice as they are mild enough not to reduce the ketone starting material but are highly effective at reducing the protonated imine (iminium ion) intermediate.[4] This selectivity is key to achieving high yields.
-
Procedure:
-
Dissolve 1-Benzyl-3-pyrrolidinone (1 equivalent) in a suitable solvent such as methanol or 1,2-dichloroethane.
-
Add a solution of methylamine (1.5-2.0 equivalents, e.g., 40% in H₂O or as a solution in THF/EtOH) and a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by silica gel column chromatography to afford (S)-1-Benzyl-3-methylpyrrolidin-3-amine.
-
-
Applications in Research and Drug Development
The utility of (S)-1-Benzyl-3-methylpyrrolidin-3-amine stems from its identity as a chiral scaffold. This allows medicinal chemists to rapidly generate libraries of complex molecules with defined stereochemistry for screening against various biological targets.
-
Central Nervous System (CNS) Agents: The pyrrolidine nucleus is a common feature in ligands for dopamine and serotonin receptors, which are key targets in the treatment of neurological and psychiatric disorders.[1] Derivatives of similar 3-aminopyrrolidines have demonstrated significant binding affinities for these receptors, making this scaffold a valuable starting point for developing novel antidepressants, antipsychotics, or treatments for neurodegenerative diseases.[1]
-
Asymmetric Synthesis: Beyond its direct incorporation into drug candidates, this compound can serve as a chiral auxiliary or ligand in asymmetric catalysis, helping to control the stereochemical outcome of other reactions.[1]
-
Scaffold for Combinatorial Chemistry: The primary amine provides a convenient attachment point for a wide variety of functional groups, allowing for the exploration of structure-activity relationships (SAR). By varying the substituents attached to the 3-amino group, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of a lead compound.
Safety, Handling, and Storage
As a Senior Application Scientist, I must emphasize that robust science requires robust safety practices. (S)-1-Benzyl-3-methylpyrrolidin-3-amine is a corrosive and hazardous chemical that demands careful handling.
-
Hazard Classification: The compound is classified as corrosive and causes severe skin burns and eye damage.[2][5] It is also harmful if swallowed.[2]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or chemical splash goggles.
-
Handling: Avoid all contact with skin, eyes, and clothing.[5] Do not breathe vapors or mists. Ensure adequate ventilation.[5] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Keep away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this material.
References
-
ResearchGate. A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine | Request PDF. [Link]
-
ACS Publications. (November 19 2003) Synthesis of N-Methyl-N-{(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl}amine. [Link]
-
PubChemLite. 1-benzyl-3-methylpyrrolidin-3-amine (C12H18N2). [Link]
- Google Patents. CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S).
Sources
Technical Whitepaper: Physicochemical Profiling and Analytical Characterization of (S)-1-Benzyl-3-methylpyrrolidin-3-amine
Executive Summary
In the modern landscape of small-molecule drug discovery, conformationally restricted chiral scaffolds are paramount for developing highly selective therapeutics. (S)-1-Benzyl-3-methylpyrrolidin-3-amine has emerged as a privileged building block in medicinal chemistry. Characterized by a rigidified pyrrolidine core, a functionalized C3 stereocenter, and a lipophilic N-benzyl protecting group, this compound is heavily utilized in the synthesis of advanced active pharmaceutical ingredients (APIs).
This whitepaper provides an authoritative guide on the physicochemical properties, exact mass determination, and synthetic utility of this critical chiral amine, ensuring that researchers can seamlessly integrate and validate this compound within their drug development pipelines.
Molecular Fundamentals & Physicochemical Profiling
Before integrating any building block into a synthetic workflow, a rigorous understanding of its mass fundamentals is required. For (S)-1-Benzyl-3-methylpyrrolidin-3-amine, we must distinguish between its bulk molecular weight and its monoisotopic exact mass.
-
Molecular Weight (190.29 g/mol ): Calculated using the standard, abundance-weighted atomic weights of the elements. This value is strictly utilized for macroscopic stoichiometric calculations during bulk synthesis and scaling.
-
Monoisotopic Exact Mass (190.146998 Da): Calculated using the mass of the most abundant isotopes ( 12 C, 1 H, 14 N). In High-Resolution Mass Spectrometry (HRMS), this exact mass serves as the definitive structural fingerprint, allowing analytical chemists to distinguish the target molecule from isobaric interferences that share the same nominal mass but possess different elemental compositions .
Table 1: Comprehensive Physicochemical Profile
| Property | Value |
| Chemical Name | (S)-1-Benzyl-3-methylpyrrolidin-3-amine |
| CAS Number (S-isomer) | 181417-32-3 |
| CAS Number (Racemate) | 181114-76-1 |
| Molecular Formula | C₁₂H₁₈N₂ |
| Molecular Weight | 190.29 g/mol |
| Monoisotopic Exact Mass | 190.146998 Da |
| Theoretical [M+H]⁺ m/z | 191.154274 Da |
| Topological Polar Surface Area | 29.3 Ų |
| Hydrogen Bond Donors / Acceptors | 1 / 1 |
Exact Mass Determination: HRMS Methodology
To validate the structural integrity and purity of incoming batches of (S)-1-Benzyl-3-methylpyrrolidin-3-amine, we employ a self-validating High-Resolution Mass Spectrometry (HRMS) workflow. The protocol below is designed to maximize ionization efficiency and eliminate false positives.
Step-by-Step HRMS Validation Protocol
-
Sample Preparation: Dissolve the compound in LC-MS grade Methanol/Water (50:50, v/v) to a final concentration of 1 µg/mL.
-
Causality: This specific concentration prevents detector saturation in the Orbitrap/TOF analyzer while ensuring a high signal-to-noise ratio for minor isotopic peaks.
-
-
Acidification: Supplement the sample and mobile phases with 0.1% Formic Acid.
-
Causality: The primary and tertiary amines in the pyrrolidine ring are highly basic. Formic acid forces complete protonation, driving the equilibrium toward the [M+H]⁺ state and maximizing Electrospray Ionization (ESI) efficiency.
-
-
Ionization & Mass Analysis: Inject the sample using ESI in positive mode (+). Scan across an m/z range of 100–500.
-
Self-Validating Data Processing: Extract the theoretical [M+H]⁺ ion. The exact mass (190.146998 Da) plus the mass of a proton (1.007276 Da) yields an expected m/z of 191.154274 Da . A mass error of < 5 ppm mathematically confirms the elemental composition (C₁₂H₁₉N₂⁺), validating the batch.
High-Resolution Mass Spectrometry (HRMS) workflow for exact mass determination.
Structural Causality & Synthetic Integration
As an application scientist, evaluating a building block requires looking beyond its basic formula to understand its functional group orthogonality and conformational dynamics. The architecture of (S)-1-Benzyl-3-methylpyrrolidin-3-amine is highly deliberate:
-
The N-Benzyl Group: This moiety acts as a robust, lipophilic protecting group.
-
Causality: During the functionalization of the highly reactive C3-primary amine (e.g., during urea or carbamate formation), the N-benzyl group sterically and electronically prevents unwanted side reactions at the secondary ring nitrogen. Once the C3 position is secured, the benzyl group is selectively cleaved via palladium-catalyzed hydrogenolysis (Pd/C, H₂), liberating the pyrrolidine nitrogen for subsequent coupling to a core API scaffold .
-
-
The C3-Methyl Group:
-
Causality: The addition of a methyl group at the C3 stereocenter creates essential steric bulk that restricts the conformational flexibility of the pyrrolidine ring. This "conformational locking" reduces the entropic penalty upon target binding, significantly enhancing the affinity, selectivity, and metabolic stability of the final drug molecule.
-
Synthetic integration pathway of the chiral building block into active pharmaceutical ingredients.
Applications in Advanced Therapeutics
The integration of this specific chiral amine has led to documented breakthroughs in several therapeutic areas, proving its value in Structure-Activity Relationship (SAR) campaigns:
-
Metabolic Disorders: The scaffold is heavily utilized in the synthesis of carbamate and urea inhibitors targeting 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1), a key enzyme in cortisol regulation and a major target for type 2 diabetes and obesity therapeutics .
-
Neurological Disorders: It serves as a critical structural moiety in Quinolone Neuropeptide S Receptor Antagonists, which are being investigated for their ability to modulate anxiety, stress responses, and sleep architectures.
Structure-Activity Relationship (SAR) contributions of functional groups to target affinity.
References
- United States Patent and Trademark Office. "US8828985B2: Carbamate and Urea Inhibitors of 11-Beta-Hydroxysteroid Dehydrogenase 1." Google Patents.
- United States Patent and Trademark Office. "US8389720B2: Quinolone Neuropeptide S Receptor Antagonists." Google Patents.
The Strategic Role of (S)-1-Benzyl-3-methylpyrrolidin-3-amine in Modern Medicinal Chemistry Scaffolds
Introduction: The Shift Towards sp³-Rich Scaffolds
For decades, small-molecule drug discovery was dominated by planar, sp²-hybridized aromatic scaffolds. While synthetically tractable, these "flat" molecules often suffer from poor aqueous solubility, high off-target promiscuity, and suboptimal pharmacokinetic profiles. The modern paradigm of medicinal chemistry emphasizes the "escape from flatland"—increasing the fraction of sp³-hybridized carbons (Fsp³) to introduce three-dimensional complexity.
(S)-1-Benzyl-3-methylpyrrolidin-3-amine has emerged as a highly privileged chiral building block in this space. By combining a conformationally restricted pyrrolidine ring, a quaternary stereocenter at C3, and orthogonally protected amine functionalities, this scaffold provides a precise 3D vector for pharmacophore projection. This technical guide explores the mechanistic rationale, synthetic methodologies, and highly successful applications of this scaffold in targeted therapeutics, particularly in the design of Phosphoinositide 3-kinase (PI3K) inhibitors[1].
Structural Anatomy & Mechanistic Rationale
The utility of (S)-1-Benzyl-3-methylpyrrolidin-3-amine is rooted in its highly engineered structural features:
-
The Quaternary Stereocenter (C3): The presence of both a methyl group and a primary amine at the C3 position is the defining feature of this scaffold. The methyl group acts as a steric lock, restricting the rotational freedom of the primary amine. When this amine is coupled to a kinase-binding pharmacophore (e.g., a pyrimidine ring), the methyl group pre-organizes the molecule into the bioactive conformation. This drastically reduces the entropic penalty upon binding to the target protein's active site, driving nanomolar potency[2].
-
Orthogonal Reactivity: The molecule possesses two distinct nitrogen atoms. The primary amine at C3 is highly nucleophilic and ready for immediate functionalization (e.g., via Nucleophilic Aromatic Substitution, SNAr). The secondary amine of the pyrrolidine ring is masked by a benzyl (Bn) protecting group.
-
Why Benzyl Protection? In early-stage synthesis, harsh basic conditions and high temperatures are often required. The benzyl group is completely inert to these conditions, unlike Boc or Cbz groups which can thermally degrade or undergo unwanted side reactions. Once the primary amine is functionalized, the benzyl group can be cleanly and selectively removed via catalytic hydrogenolysis, revealing the secondary amine for late-stage derivatization[3].
Application in Oncology: Targeting the PI3K/AKT/mTOR Pathway
The most prominent application of the (S)-1-Benzyl-3-methylpyrrolidin-3-amine scaffold (and its enantiomers) is in the development of Class I PI3K inhibitors[4]. The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of numerous human cancers[1].
Inhibitors such as CH5132799 and PF-06843195 utilize pyrrolidine-based linkers to achieve remarkable isoform selectivity (e.g., selectively inhibiting PI3Kα over PI3Kβ/δ/γ)[1][2]. The 3D projection provided by the pyrrolidine core allows the molecule to exploit subtle topological differences in the ATP-binding hinge regions of these closely related kinase isoforms[4].
Figure 1: PI3K/AKT/mTOR signaling cascade and targeted inhibition by scaffold-derived therapeutics.
Experimental Methodology: Scaffold Integration Workflow
To ensure high yields and maintain enantiomeric fidelity, the integration of (S)-1-Benzyl-3-methylpyrrolidin-3-amine into a drug scaffold must follow a strictly controlled workflow. Below is a self-validating protocol for coupling this scaffold to a heteroaryl core.
Figure 2: Synthetic workflow for integrating the pyrrolidine scaffold into targeted therapeutics.
Protocol: Nucleophilic Aromatic Substitution (SNAr) and Debenzylation
Phase 1: SNAr Coupling
-
Reagent Preparation: In a flame-dried Schlenk flask under N₂, dissolve 1.0 eq of the target heteroaryl chloride (e.g., 2-chloro-5-fluoropyrimidine) and 1.2 eq of (S)-1-Benzyl-3-methylpyrrolidin-3-amine in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Base Addition: Add 3.0 eq of N,N-diisopropylethylamine (DIPEA).
-
Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the substitution, preventing the protonation of the primary amine and ensuring it remains in its highly reactive, nucleophilic state.
-
-
Thermal Activation: Heat the reaction mixture to 110°C for 12 hours.
-
Causality: The quaternary stereocenter at C3 creates significant local steric hindrance. Elevated thermal energy is required to overcome the activation barrier for the SNAr transition state.
-
-
Self-Validation (QC): Monitor the reaction via LC-MS. The system is validated when the starting material peak vanishes and a dominant peak at [M+H]⁺ corresponding to the coupled product emerges.
-
Workup: Quench with H₂O, extract with EtOAc, and wash extensively with brine to remove DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Phase 2: Catalytic Hydrogenolysis (Debenzylation)
-
Reaction Setup: Dissolve the purified N-benzyl intermediate in HPLC-grade Methanol (0.1 M). Add 10% Pd/C (0.1 eq by weight).
-
Atmospheric Exchange: Purge the flask with N₂ (3 cycles), then introduce H₂ gas via a balloon (or Parr shaker at 30 psi for highly hindered substrates).
-
Reaction Execution: Stir vigorously at room temperature for 6–8 hours.
-
Causality: The benzyl group is selectively cleaved by palladium-catalyzed hydrogenolysis. The mild conditions ensure that the newly formed heteroaryl-amine bond and the pyrrolidine ring remain intact[3].
-
-
Self-Validation (QC): Filter a 0.1 mL aliquot through a micro-Celite pad and analyze via ¹H-NMR. The diagnostic disappearance of the benzylic -CH₂- singlet at ~3.6 ppm confirms complete deprotection.
-
Isolation: Filter the entire mixture through a Celite pad to remove the pyrophoric Pd/C, wash with excess MeOH, and concentrate in vacuo to yield the secondary amine scaffold, ready for late-stage N-functionalization[3].
Quantitative Data: Physicochemical Profiling
The integration of the (S)-1-Benzyl-3-methylpyrrolidin-3-amine scaffold profoundly alters the physicochemical properties of the resulting drug candidates. The table below summarizes the typical impact of replacing a traditional planar amine (e.g., an aniline derivative) with this sp³-rich pyrrolidine scaffold in kinase inhibitors.
| Pharmacological Property | Planar Amine Scaffold (Aniline) | (S)-3-Methylpyrrolidin-3-amine Scaffold | Causality / Mechanistic Impact |
| Fraction sp³ (Fsp³) | ~0.15 | > 0.65 | Increased 3D character improves solubility and reduces off-target promiscuity. |
| Aqueous Solubility | < 10 µg/mL | > 150 µg/mL | Disruption of flat crystal packing lowers the melting point and enhances aqueous solvation. |
| Kinase Selectivity (α vs β) | 2-fold | > 50-fold | The C3-methyl group sterically clashes with non-target kinase hinge regions, driving isoform selectivity[2]. |
| Metabolic Clearance (HLM) | High (> 80 µL/min/mg) | Low (< 20 µL/min/mg) | Shielding of the amine and lack of easily oxidized aromatic C-H bonds improves metabolic stability[1]. |
Conclusion
The (S)-1-Benzyl-3-methylpyrrolidin-3-amine scaffold represents a masterclass in modern medicinal chemistry design. By providing a conformationally rigid, sp³-rich core with orthogonal reactivity, it allows discovery scientists to build highly selective, metabolically stable, and soluble therapeutics. Its proven track record in the synthesis of clinical-stage PI3K inhibitors underscores its value as a foundational building block in the ongoing fight against complex pathologies.
References
-
Ohwada, J., et al. "Discovery and biological activity of a novel class I PI3K inhibitor, CH5132799." Bioorganic & Medicinal Chemistry Letters, 2011, 21(6): 1767-1772. 1
-
Freeman-Cook, K. D., et al. "Structure-Based Drug Design and Synthesis of PI3Kα-Selective Inhibitor (PF-06843195)." Journal of Medicinal Chemistry, 2020. 2
-
Vanhaesebroeck, B., et al. "PI3K inhibitors are finally coming of age." Nature Reviews Drug Discovery (via PMC - NIH), 2021. 4
-
United States Patent 9,260,439 B2. "Compounds and methods for the treatment of abnormal cell growth."3
Sources
Pharmacokinetic Profiling of (S)-1-Benzyl-3-methylpyrrolidin-3-amine Derivatives: A Technical Whitepaper
Executive Summary & Rationale
In modern medicinal chemistry, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) is critical for improving the clinical success rates of drug candidates. The (S)-1-Benzyl-3-methylpyrrolidin-3-amine scaffold is a highly versatile, sp3-rich chiral building block utilized extensively in the design of, PI3K inhibitors, and novel antimalarial agents[1][2].
As a Senior Application Scientist, I approach the pharmacokinetic (PK) optimization of this scaffold not as a series of isolated metrics, but as an interconnected physicochemical system. The structural features of this moiety—specifically the basic pyrrolidine nitrogen, the sterically hindering 3-methyl group, and the lipophilic 1-benzyl ring—dictate the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the resulting active pharmaceutical ingredients (APIs). This whitepaper deconstructs these properties, providing actionable insights and self-validating experimental protocols for drug development professionals.
Physicochemical Determinants of ADME
The foundational PK behavior of any derivative built on this scaffold is governed by three critical structural elements:
-
The Basic Pyrrolidine Nitrogen (pKa ~9.7): At physiological pH (7.4), the pyrrolidine ring is predominantly protonated. While this , it introduces a positive charge that can hinder passive transcellular membrane permeation[3].
-
The 3-Methyl Substitution: The addition of the methyl group at the C-3 position is a deliberate design choice to provide steric hindrance around the primary amine. Crucially, this prevents rapid in vivo epimerization at the chiral center—a severe metabolic liability observed in unmethylated analogs (such as early-generation 11β-HSD1 inhibitors like AMG 221 precursors)[4].
-
The 1-Benzyl Moiety: This group significantly increases the overall lipophilicity (LogP) of the molecule. The lipophilic benzyl group counterbalances the charge of the basic amine, optimizing the LogD (pH 7.4) to facilitate intestinal absorption and, when required, for CNS targets.
Absorption: Permeability vs. Efflux
Causality & Mechanism
Because the (S)-1-Benzyl-3-methylpyrrolidin-3-amine scaffold carries a positive charge at physiological pH, its intestinal absorption relies heavily on the lipophilicity provided by the benzyl group to partition into the lipid bilayer. However, lipophilic basic amines are classic pharmacophores for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) efflux transporters. Therefore, optimizing the derivative requires balancing passive permeability against active efflux.
Protocol: Self-Validating Bidirectional Caco-2 Permeability Assay
To establish trustworthiness in permeability data, the assay must include internal integrity checks.
Step-by-Step Methodology:
-
Cell Culture & Seeding: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at a density of 1 × 10⁵ cells/cm². Culture for 21 days to allow full differentiation and tight junction formation.
-
Integrity Validation (Critical Step): Measure Transendothelial Electrical Resistance (TEER). Only proceed with wells showing TEER > 200 Ω·cm². Add Lucifer Yellow (100 µM) to the apical chamber; paracellular leakage must be < 1% per hour.
-
Dosing: Prepare the test derivative at 10 µM in HBSS buffer (pH 7.4). Add to the Apical (A) chamber for A→B transport, and the Basolateral (B) chamber for B→A transport.
-
Controls: Run Propranolol (high permeability control) and Atenolol (low permeability control) in parallel.
-
Sampling & Analysis: Sample the receiver chambers at 30, 60, 90, and 120 minutes. Quench with cold acetonitrile containing an internal standard. Analyze via LC-MS/MS.
-
Data Calculation:
-
Calculate Apparent Permeability ( Papp ) = (dQ/dt)/(C0×A) .
-
Calculate Efflux Ratio (ER) = Papp(B→A)/Papp(A→B) . An ER > 2.0 indicates active efflux liability.
-
Distribution: Lysosomotropism and Volume of Distribution (Vd)
Derivatives containing this scaffold typically exhibit a large Volume of Distribution ( Vdss > 3.0 L/kg). The Causality: The combination of high lipophilicity and a basic amine (pKa ~9.7) drives lysosomotropism . The unprotonated fraction of the drug diffuses across cell membranes and enters acidic subcellular compartments like lysosomes (pH ~4.5). Once inside, the amine becomes fully protonated, rendering the molecule membrane-impermeable. This "ion trapping" sequesters the drug in tissues (particularly adipose and hepatic tissues), which is highly advantageous when targeting metabolic enzymes like [4].
Metabolic Liabilities & Clearance
The 1-benzyl group, while necessary for permeability, introduces a significant metabolic "soft spot." The primary routes of Phase I metabolism are CYP3A4-mediated N-dealkylation (yielding the secondary pyrrolidine) and CYP2D6/CYP3A4-mediated benzylic/aromatic hydroxylation.
CYP450-mediated metabolic pathways of 1-benzylpyrrolidine derivatives.
Protocol: In Vitro Microsomal Stability Assay (Intrinsic Clearance)
To accurately predict hepatic clearance ( CLhep ), a robust microsomal assay is required.
Step-by-Step Methodology:
-
Preparation: Thaw human/rat liver microsomes (HLM/RLM) on ice. Prepare a 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Pre-Incubation: Spike the test compound to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).
-
Self-Validation Controls: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel to validate enzymatic activity.
-
Time-Course Sampling: Aliquot 50 µL at 0, 5, 15, 30, 45, and 60 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing an analytical internal standard.
-
Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 mins to precipitate proteins. Analyze the supernatant to determine the remaining parent compound percentage.
-
Calculation: Plot ln(% remaining) vs. time to find the slope (-k). Calculate in vitro half-life ( t1/2=0.693/k ) and intrinsic clearance ( CLint=(k×V)/mg protein ).
Quantitative Data Presentation
The table below summarizes the extrapolated pharmacokinetic parameters for a generalized, optimized derivative of the (S)-1-Benzyl-3-methylpyrrolidin-3-amine scaffold, based on cross-species data from [1][5].
| Pharmacokinetic Parameter | Rodent (Mouse/Rat) | Non-Human Primate | Human (Predicted) |
| Oral Bioavailability (F%) | 15 - 30% | 35 - 50% | 40 - 60% |
| Volume of Distribution ( Vdss ) | 4.5 L/kg | 3.8 L/kg | 3.2 L/kg |
| Clearance (CL) | High (Hepatic) | Moderate | Moderate |
| Half-life ( t1/2 ) | 1.5 - 2.5 h | 4 - 6 h | 6 - 8 h |
| Primary Excretion Route | Biliary / Renal | Hepatic / Renal | Hepatic / Renal |
ADME Screening Workflow Visualization
To systematically evaluate derivatives of this scaffold, drug development programs should employ a structured screening cascade.
Standard ADME/PK screening cascade for pyrrolidine-based drug candidates.
References
-
Discovery of 2-Alkyl-1-arylsulfonylprolinamides as 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors. PubMed Central (PMC), National Institutes of Health. Available at:[Link]
-
Population Pharmacokinetic/Pharmacodynamic Model of Subcutaneous Adipose 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Activity After Oral Administration of AMG 221, a Selective 11β-HSD1 Inhibitor. ResearchGate. Available at: [Link]
-
Escaping from Flatland: Antimalarial Activity of sp3-Rich Bridged Pyrrolidine Derivatives. Medicines for Malaria Venture (MMV) / ACS Publications. Available at:[Link]
-
Design, synthesis and in vivo study of novel pyrrolidine-based 11β-HSD1 inhibitors for age-related cognitive dysfunction. The University of Edinburgh. Available at:[Link]
Sources
- 1. Discovery of 2-Alkyl-1-arylsulfonylprolinamides as 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Escaping from Flatland: Antimalarial Activity of sp3-Rich Bridged Pyrrolidine Derivatives | Medicines for Malaria Venture [mmv.org]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Toxicological Profiling and In Vitro Safety Assessment of (S)-1-Benzyl-3-methylpyrrolidin-3-amine
Executive Summary
(S)-1-Benzyl-3-methylpyrrolidin-3-amine is a highly versatile, chiral building block extensively utilized in the synthesis of targeted therapeutics, most notably Phosphoinositide 3-kinase (PI3K) inhibitors and 11-beta-hydroxysteroid dehydrogenase 1 inhibitors[1]. While primarily handled as an upstream active pharmaceutical ingredient (API) intermediate, its structural motifs—a basic pyrrolidine ring and a benzylamine moiety—carry specific toxicological liabilities that necessitate rigorous in vitro safety profiling.
This technical guide provides a comprehensive framework for evaluating the cytotoxicity, genotoxicity, and cardiotoxicity of this compound. By moving beyond standard checklists, this whitepaper details the mechanistic causality behind assay selection and protocol design to ensure robust, field-proven safety evaluations.
Structural Alerts and Mechanistic Toxicology
The safety profile of (S)-1-Benzyl-3-methylpyrrolidin-3-amine is dictated by two primary pharmacophores, each requiring targeted in vitro screening strategies:
-
The Benzylamine Moiety (Metabolic Liability): Benzylamines are highly susceptible to oxidative deamination by monoamine oxidases (MAO) and oxidation by Cytochrome P450 enzymes (e.g., CYP2A1, CYP2E1)[2]. This bioactivation can yield reactive benzaldehyde derivatives or epoxides. These electrophilic species rapidly deplete intracellular glutathione (GSH) and form covalent adducts with cellular macromolecules, leading to oxidative stress and downstream cytotoxicity[2].
-
The Pyrrolidine Ring (Cardiotoxic Liability): The basic nitrogen within the pyrrolidine ring is a well-documented structural alert for human ether-a-go-go-related gene (hERG) potassium channel inhibition[3]. At physiological pH, the protonated amine mimics typical hERG blockers, interacting with aromatic residues (Tyr652, Phe656) deep within the channel pore, posing a direct risk for QT interval prolongation and fatal arrhythmias[4].
Fig 1: Proposed bioactivation pathways of the benzylamine moiety leading to reactive intermediates.
Quantitative Safety Data Summary
Based on structure-activity relationship (SAR) models and class-specific empirical data for benzyl-pyrrolidine derivatives, the following table summarizes the representative in vitro safety thresholds expected for this intermediate class.
| Assay Category | Target Parameter | Representative Value | Risk Assessment |
| Cytotoxicity (HepG2) | IC₅₀ (µM) | > 100 µM | Low (Dependent on GSH pool) |
| Genotoxicity (Ames) | Revertants/plate | Negative (+/- S9) | Low |
| Cardiotoxicity (hERG) | IC₅₀ (µM) | 15 - 45 µM | Moderate (Structural Alert) |
| Microsomal Stability | t₁/₂ (min) | < 30 min | High Clearance |
In Vitro Safety Assessment Protocols
To ensure data integrity, the following protocols are designed as self-validating systems, incorporating strict acceptance criteria to rule out false positives or negatives.
Hepatotoxicity and Cytotoxicity (CellTiter-Glo Assay)
Causality: Standard immortalized cell lines (e.g., CHO, HEK293) lack endogenous Cytochrome P450 expression. Because the benzylamine moiety of (S)-1-Benzyl-3-methylpyrrolidin-3-amine is prone to CYP-mediated bioactivation into reactive epoxides, screening in a metabolically competent model like HepG2 is mandatory. Failure to use a metabolically active cell line risks generating false-negative cytotoxicity data, as the toxicity is driven by the metabolite rather than the parent compound.
Methodology:
-
Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 10-point dose-response curve of the compound (0.1 µM to 300 µM) in DMSO. Dilute into culture media (final DMSO concentration ≤ 0.5%) and expose cells for 48 hours.
-
Viability Assessment: Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo reagent to each well. Lyse cells on an orbital shaker for 2 minutes, then incubate for 10 minutes to stabilize the luminescent signal.
-
Quantification: Measure luminescence using a microplate reader.
-
Self-Validation Criteria: The assay is valid only if the positive control (e.g., Chlorpromazine) yields an IC₅₀ within half a log of historical baselines (typically 10-20 µM), and the negative control (0.5% DMSO) shows >95% viability.
Genotoxicity (OECD 471 Ames Test)
Causality: The potential for epoxide formation from the benzyl group necessitates a bacterial reverse mutation assay to evaluate DNA-adduct formation. The inclusion of the S9 fraction (Aroclor 1254-induced rat liver extract) is non-negotiable, as it provides the exogenous metabolic enzymes required to generate the reactive mutagenic species in vitro[2].
Methodology:
-
Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight.
-
Pre-Incubation: Mix 0.1 mL of bacterial culture, 0.1 mL of test compound (up to 5000 µ g/plate ), and either 0.5 mL of S9 mix (+S9) or phosphate buffer (-S9). Incubate at 37°C for 20 minutes.
-
Plating: Add 2 mL of molten top agar supplemented with trace histidine/biotin. Pour onto minimal glucose agar plates and incubate for 48-72 hours at 37°C.
-
Scoring: Count revertant colonies using an automated colony counter.
-
Self-Validation Criteria: Spontaneous revertant counts for vehicle controls must fall within defined historical ranges. Positive controls (e.g., 2-aminoanthracene for +S9 conditions) must induce a ≥3-fold increase in revertant colonies compared to the vehicle.
Cardiotoxicity (Automated hERG Patch-Clamp)
Causality: While radioligand binding assays can screen for hERG affinity, they fail to detect state-dependent binding kinetics. Automated patch-clamp electrophysiology is chosen because it directly measures the functional blockade of the K+ current, providing a highly accurate prediction of arrhythmogenic potential driven by the pyrrolidine nitrogen[3].
Methodology:
-
Cell Preparation: Harvest CHO cells stably expressing the hERG channel. Resuspend in extracellular recording solution.
-
Electrophysiology Setup: Load cells onto a planar patch-clamp chip. Establish whole-cell configuration (seal resistance > 1 GΩ).
-
Voltage Protocol: Apply a depolarizing pulse to +40 mV for 2 seconds to open/inactivate channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
-
Compound Perfusion: Perfuse (S)-1-Benzyl-3-methylpyrrolidin-3-amine at ascending concentrations (1 µM to 100 µM). Record the steady-state reduction in tail current amplitude.
-
Self-Validation Criteria: The recording is valid if the leak current is <10% of the peak tail current. The positive control (E-4031, 100 nM) must produce >80% inhibition of the hERG tail current.
Fig 2: Sequential in vitro safety screening workflow for pyrrolidine-based intermediates.
Conclusion
(S)-1-Benzyl-3-methylpyrrolidin-3-amine is a high-value synthetic intermediate. However, its structural architecture necessitates a proactive approach to safety screening. By employing metabolically competent cytotoxicity models, S9-supplemented genotoxicity assays, and functional electrophysiology, drug development professionals can accurately map its toxicological boundaries, ensuring both occupational safety during synthesis and the rational design of downstream pharmaceutical APIs.
References
- United States Patent (PI3K Inhibitor Synthesis)
- Source: Chemical Research in Toxicology (ACS Publications)
- Tuning hERG out: Antitarget QSAR Models for Drug Development Source: NIH / PubMed Central URL
- Source: Journal of Medicinal Chemistry (ACS Publications)
Sources
Literature review of (S)-1-Benzyl-3-methylpyrrolidin-3-amine applications
An In-Depth Technical Guide on the Applications of (S)-1-Benzyl-3-methylpyrrolidin-3-amine
Abstract
(S)-1-Benzyl-3-methylpyrrolidin-3-amine and its parent scaffold, (S)-1-benzyl-3-aminopyrrolidine, have emerged as exceptionally versatile chiral building blocks in modern organic synthesis and medicinal chemistry. The rigid, stereochemically defined pyrrolidine ring, combined with strategically placed amino functionalities, provides a powerful platform for developing a wide range of biologically active compounds and highly efficient asymmetric catalysts.[1] This technical guide offers an in-depth exploration of the multifaceted applications of this compound, from its foundational role in creating complex molecular architectures to its incorporation into potent and selective therapeutic agents targeting a variety of diseases. We will delve into its applications in asymmetric catalysis, its significance as a privileged scaffold in drug discovery for central nervous system (CNS) disorders, and provide detailed experimental insights to aid researchers and drug development professionals.
Core Compound Profile: (S)-1-Benzyl-3-methylpyrrolidin-3-amine
The utility of (S)-1-Benzyl-3-methylpyrrolidin-3-amine stems from its unique structural and chemical properties. The benzyl group provides steric bulk and can be easily removed via hydrogenolysis, while the tertiary amine within the pyrrolidine ring and the primary amine at the C3 position offer distinct reactive sites. The chiral center at C3 is fundamental to its applications in stereoselective synthesis.
Table 1: Physicochemical Properties of (S)-1-Benzyl-3-methylpyrrolidin-3-amine
| Property | Value | Source |
| CAS Number | 169749-99-9 | [2][3] |
| Molecular Formula | C12H18N2 | [2][3] |
| Molecular Weight | 190.29 g/mol | [2][3] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Density | 0.99 g/mL | [2] |
| Purity | ≥ 98% (Chiral purity) | [2] |
| Storage Temperature | Room Temperature | [3] |
Applications in Asymmetric Synthesis and Organocatalysis
The chiral nature of the pyrrolidine scaffold makes it a valuable tool for controlling the stereochemical outcome of chemical reactions. It is widely used as a chiral auxiliary and, more importantly, as a precursor for highly effective organocatalysts.
Mechanism of Action in Asymmetric Catalysis
Derivatives of (S)-1-benzyl-3-aminopyrrolidine are particularly effective as bifunctional organocatalysts, especially in fundamental carbon-carbon bond-forming reactions like asymmetric aldol and Michael additions.[1][4] The catalytic efficacy arises from a dual activation mechanism:
-
Enamine Formation: The secondary amine of the pyrrolidine ring reacts with a carbonyl donor (e.g., a ketone) to form a chiral enamine intermediate. This step activates the ketone, raising its HOMO for nucleophilic attack.
-
Stereochemical Direction: The primary amino group (or a derivative thereof) acts as a hydrogen-bond donor, coordinating with the electrophile (e.g., an aldehyde). This coordination orients the electrophile for a highly stereocontrolled attack by the enamine.[4]
This bifunctional activation strategy is a hallmark of many powerful organocatalysts, enabling high levels of enantioselectivity.[4]
Caption: Catalytic cycle of a pyrrolidine-mediated asymmetric aldol reaction.
Experimental Protocol: Asymmetric Aldol Reaction
The following is a representative protocol for an asymmetric aldol reaction using a pyrrolidine-based organocatalyst, based on established methodologies.[4]
Objective: To synthesize a β-hydroxy carbonyl compound with high enantioselectivity.
Materials:
-
(S)-1-Benzyl-3-aminopyrrolidine derivative (as catalyst)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Solvent (e.g., DMSO or Chloroform)
-
Deuterated solvent for NMR analysis
-
Chiral HPLC column for enantiomeric excess (ee) determination
Procedure:
-
Catalyst Preparation: To a solution of the aldehyde (0.5 mmol) in the chosen solvent (2.0 mL) in a clean, dry vial, add the pyrrolidine catalyst (0.05 mmol, 10 mol%).
-
Reaction Initiation: Add the ketone (2.0 mmol) to the mixture.
-
Incubation: Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (typically 24-48 hours), quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography on silica gel.
-
Analysis: Characterize the final product using ¹H NMR and ¹³C NMR spectroscopy. Determine the enantiomeric excess (ee) of the product by chiral stationary phase HPLC.
Causality: The choice of a polar aprotic solvent like DMSO often enhances reaction rates. The 10 mol% catalyst loading is a standard starting point, balancing reaction speed with cost-effectiveness. The stereochemical outcome is dictated by the absolute configuration of the catalyst, which creates a chiral environment for the key bond-forming step.
A Privileged Scaffold in Medicinal Chemistry
The pyrrolidine ring is a "privileged structure" in drug discovery, appearing in over 20 FDA-approved drugs.[1][5] The (S)-1-benzyl-3-amino moiety, in particular, serves as a strategic scaffold for designing potent and selective ligands for various biological targets, especially within the central nervous system.[1]
Targeting Neurological and Psychiatric Disorders
Derivatives of this scaffold have shown significant promise as ligands for dopamine and sigma receptors, which are critical targets in the treatment of diseases like Parkinson's, schizophrenia, and depression.[1] The chiral nature of the compound is frequently essential for achieving high binding affinity and selectivity for a specific receptor subtype.[1]
Caption: Drug discovery workflow starting from the pyrrolidine scaffold.
Table 2: Binding Affinities of (S)-1-Benzyl-3-aminopyrrolidine Derivatives
| Compound Derivative | Target Receptor | Binding Affinity (Ki, nM) | Reference |
| 12c | σ1 Receptor | 0.7 | [1] |
| 12a | σ1 Receptor | 1.2 | [1] |
| 13g | σ1 Receptor | 37 | [1] |
| Indole Derivative 7k | Serotonin Transporter (SERT) | 5.63 ± 0.82 | [1] |
| Indole Derivative 13c | Serotonin Transporter (SERT) | 6.85 ± 0.19 | [1] |
| 12c | D4 Receptor | 829 | [1] |
| 12a | D4 Receptor | 860 | [1] |
The data clearly demonstrates that modifications to the parent scaffold can produce derivatives with high, nanomolar affinity for specific targets like the σ1 receptor and the serotonin transporter (SERT), while showing lower affinity for others (e.g., D4 receptor), highlighting the potential for developing selective drugs.[1]
Other Therapeutic Applications
The versatility of the scaffold extends beyond CNS disorders. It is a key intermediate in the synthesis of a range of pharmaceuticals.[2] For instance, (R)-1-benzyl-3-aminopyrrolidine is a crucial component in the synthesis of Dutogliptin, a DPP-4 inhibitor for treating type 2 diabetes.[6] The structure also serves as a foundation for developing antifungal, antihistaminic, and antimicrobial agents.[7]
Conclusion and Future Outlook
(S)-1-Benzyl-3-methylpyrrolidin-3-amine and its related structures are far more than simple chemical intermediates; they are enabling tools for innovation in both synthetic chemistry and pharmacology. Their proven success as organocatalysts provides a pathway for the efficient, stereocontrolled synthesis of complex molecules.[1] In parallel, their role as a privileged scaffold in medicinal chemistry ensures their continued relevance in the quest for novel therapeutics targeting complex diseases.[1][5] The continued exploration of this chiral building block is poised to yield new synthetic methodologies and next-generation drugs with significant potential impacts on chemical manufacturing and human health.
References
-
A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine | Request PDF. [Link]
-
SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. [Link]
- CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (3S)-1-benzyl-N-methylpyrrolidin-3-amine | 169749-99-9 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. enamine.net [enamine.net]
- 6. CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S)-1-benzyl-3-aminopyrrolidine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Catalytic N-Debenzylation of (S)-1-Benzyl-3-methylpyrrolidin-3-amine
Introduction: The Strategic Importance of N-Debenzylation in Amine Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the benzyl (Bn) group stands as a cornerstone for amine protection. Its widespread use is attributed to its general stability across a range of reaction conditions, including acidic and basic environments. However, the selective and efficient cleavage of the N-benzyl bond, a process known as N-debenzylation, is a critical and often challenging step in the final stages of a synthetic route to unveil the free amine.
The target molecule, (S)-1-Benzyl-3-methylpyrrolidin-3-amine, presents a sterically hindered tertiary amine, which can complicate standard deprotection protocols. This guide provides an in-depth analysis of catalytic N-debenzylation methods, offering detailed protocols, mechanistic insights, and a comparative overview to empower researchers in navigating this crucial transformation with precision and efficiency.
Mechanistic Underpinnings of Catalytic N-Debenzylation
Catalytic N-debenzylation primarily proceeds via two main pathways: catalytic hydrogenation and catalytic transfer hydrogenation. Both methods rely on a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), to facilitate the cleavage of the benzylic C-N bond.
Catalytic Hydrogenation
In this classic approach, molecular hydrogen (H₂) serves as the hydrogen source. The reaction mechanism involves the following key steps:
-
Adsorption: Both the N-benzylamine substrate and molecular hydrogen adsorb onto the surface of the palladium catalyst.
-
Hydrogen Activation: The H-H bond of the adsorbed hydrogen is cleaved, forming reactive palladium hydride species on the catalyst surface.
-
Hydrogenolysis: The benzylic C-N bond of the substrate is cleaved by the activated hydrogen species, leading to the formation of the deprotected amine and toluene.
-
Desorption: The products desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.
Catalytic Transfer Hydrogenation
A safer and often more convenient alternative to using flammable hydrogen gas is catalytic transfer hydrogenation (CTH). In this method, a hydrogen donor molecule, such as ammonium formate (HCOONH₄) or formic acid (HCOOH), transfers hydrogen to the substrate in the presence of the catalyst. The mechanism is similar to catalytic hydrogenation, with the key difference being the in-situ generation of hydrogen on the catalyst surface from the donor molecule. For instance, ammonium formate decomposes on the palladium surface to provide hydrogen, ammonia, and carbon dioxide.
Comparative Analysis of Catalytic N-Debenzylation Methods
The choice of method often depends on the substrate's sensitivity, available equipment, and safety considerations. The following table provides a comparative overview of common catalytic N-debenzylation methods.
| Method | Catalyst | Hydrogen Source | Solvent | Temperature | Pressure | Typical Yield | Advantages | Disadvantages |
| Catalytic Hydrogenation | 10% Pd/C | H₂ gas | Methanol, Ethanol | Room Temp. | 1-50 atm | >90% | High efficiency, clean byproducts (toluene). | Requires specialized high-pressure equipment, handling of flammable H₂ gas. |
| Catalytic Hydrogenation with Additive | 20% Pd(OH)₂/C | H₂ gas | Ethanol, Acetic Acid | 60 °C | 1 atm | 87-90% | Effective for hindered amines, can prevent side reactions.[1] | Higher temperatures may be required, potential for side reactions with sensitive functional groups. |
| Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | Methanol | Reflux | Atmospheric | 85-95% | No H₂ gas needed, rapid reactions, mild conditions.[2][3][4] | Requires stoichiometric amounts of hydrogen donor, potential for byproduct contamination. |
| Transfer Hydrogenation | 10% Pd/C | Formic Acid | Methanol | Reflux | Atmospheric | Variable | Readily available hydrogen donor. | Can lead to N-formylation as a side reaction. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon and Hydrogen Gas
This protocol outlines a standard procedure for the N-debenzylation of (S)-1-Benzyl-3-methylpyrrolidin-3-amine using hydrogen gas.
Materials:
-
(S)-1-Benzyl-3-methylpyrrolidin-3-amine
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂) or Argon (Ar)
-
Celite®
-
Parr hydrogenator or similar high-pressure reactor
-
Standard laboratory glassware
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, dissolve (S)-1-Benzyl-3-methylpyrrolidin-3-amine (1.0 eq) in anhydrous methanol (10-20 mL per mmol of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (10 mol% Pd) to the solution under a stream of nitrogen or argon.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas three times. Pressurize the reactor to the desired pressure (e.g., 50 psi) with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. For hindered amines, gentle heating (e.g., 40-50 °C) may be required.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filtration: Dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional methanol. Caution: The Pd/C catalyst is pyrophoric and should be kept wet.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude (S)-3-methylpyrrolidin-3-amine. Further purification can be achieved by distillation or chromatography if necessary.
Protocol 2: Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate
This protocol provides a convenient alternative to high-pressure hydrogenation.[2][3][4]
Materials:
-
(S)-1-Benzyl-3-methylpyrrolidin-3-amine
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH), anhydrous
-
Nitrogen gas (N₂) or Argon (Ar)
-
Celite®
-
Round-bottom flask with reflux condenser
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (S)-1-Benzyl-3-methylpyrrolidin-3-amine (1.0 eq) and 10% Pd/C (0.1 eq by weight).
-
Solvent Addition: Add anhydrous methanol (10-20 mL per mmol of substrate) to the flask.
-
Hydrogen Donor Addition: Under a nitrogen or argon atmosphere, add ammonium formate (5.0 eq) in one portion.
-
Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-3 hours.
-
Work-up: Cool the reaction mixture to room temperature.
-
Filtration: Dilute the mixture with methanol and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between a suitable organic solvent (e.g., ethyl acetate) and water to remove ammonium salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired product.
Protocol 3: Optimized Catalytic Hydrogenation for Hindered Amines with Acetic Acid Additive
For sterically hindered substrates like the target molecule, the addition of an acid can facilitate the reaction by protonating the amine, which can increase its reactivity towards hydrogenolysis.[1]
Materials:
-
(S)-1-Benzyl-3-methylpyrrolidin-3-amine
-
20% Palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst)
-
Ethanol (EtOH)
-
Glacial acetic acid (AcOH)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂) or Argon (Ar)
-
Celite®
-
Hydrogenation apparatus (balloon or Parr)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a hydrogenation flask, dissolve (S)-1-Benzyl-3-methylpyrrolidin-3-amine (1.0 eq) in ethanol (10-20 mL per mmol of substrate).
-
Additive: Add glacial acetic acid (1.5 eq).
-
Catalyst Addition: Carefully add 20% Pd(OH)₂/C (15 wt%) to the solution.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate and backfill with hydrogen three times. Maintain a positive pressure of hydrogen (e.g., balloon).
-
Reaction: Stir the reaction mixture vigorously at 60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, vent the hydrogen, and purge with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite®, washing with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting acetate salt can be neutralized with a suitable base (e.g., NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: For hindered substrates, increasing the catalyst loading, temperature, or hydrogen pressure can improve conversion. The use of Pearlman's catalyst (Pd(OH)₂/C) is often more effective than Pd/C for difficult debenzylations.[5]
-
Catalyst Poisoning: Ensure all reagents and solvents are of high purity. Certain functional groups (e.g., thiols) can poison the catalyst.
-
Side Reactions: In alcoholic solvents, N-alkylation can sometimes be observed as a side reaction. Using a less nucleophilic solvent like ethyl acetate or THF can mitigate this.
-
Work-up for Water-Soluble Amines: For small, polar amines that may have some water solubility, it is advisable to saturate the aqueous layer with NaCl during extraction to improve recovery in the organic phase.
Conclusion
The catalytic N-debenzylation of (S)-1-Benzyl-3-methylpyrrolidin-3-amine is a feasible transformation that can be accomplished through several reliable methods. For general applications, catalytic transfer hydrogenation with ammonium formate offers a safe and convenient protocol. For more challenging or large-scale syntheses, classical catalytic hydrogenation with hydrogen gas, potentially with the addition of acetic acid and the use of Pearlman's catalyst, provides a robust and high-yielding alternative. Careful consideration of the substrate's steric hindrance and the optimization of reaction parameters are key to achieving a successful and efficient deprotection.
References
-
Cheng, C., Sun, J., Xing, L., Xu, J., Wang, X., & Hu, Y. (2009). Highly Chemoselective Pd-C Catalytic Hydrodechlorination Leading to the Highly Efficient N-Debenzylation of Benzylamines. The Journal of Organic Chemistry, 74(15), 5671–5674. [Link]
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Doulcet, J., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. ChemRxiv. [Link]
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Kanth, J. V. B., Reddy, C. K., & Periasamy, M. (2006). Convenient Method for N-Debenzylation of Tertiary Amines. Synthetic Communications, 36(19), 2859-2863. [Link]
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Mallesha, N., Suhas, R., Rao, S. P., & Gowda, D. C. (2011). A Simple and Convenient Protocol for the Selective Mono Debenzylation of Dibenzylamines using 10% Pd/C and HCOONH4. International Journal of Pharmacy and Pharmaceutical Sciences, 3(5), 187-189. [Link]
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Organic Syntheses Procedure. (n.d.). N-Benzyl-1-(trimethylsilyl)methanamine. Organic Syntheses. [Link]
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Palladium on Carbon. (n.d.). Synlett. [Link]
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Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]
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ResearchGate. (2025). Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. ResearchGate. [Link]
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Shibasaki, M., et al. (n.d.). A general procedure for the catalytic hydrogenolysis of n-benzylamines under extremely mild conditions. Hokkaido University. [Link]
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Tobe, M., et al. (2009). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 14(7), 2475-2487. [Link]
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Uozumi, Y. (2024). Hydrogenolysis of N-benzyl amines. ResearchGate. [Link]
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Banik, B. K., et al. (2018). VERSATILE CATALYTIC TRANSFER HYDROGENATIONS IN ORGANIC SYNTHESIS. Heterocyclic Letters, 8(3), 707-713. [Link]
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Cheng, C., et al. (2009). Highly Chemoselective Pd−C Catalytic Hydrodechlorination Leading to the Highly Efficient N-Debenzylation of Benzylamines. The Journal of Organic Chemistry, 74(15), 5671-5674. [Link]
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Gaunt, M. J., Yu, J.-Q., & Spencer, J. B. (1998). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 63(13), 4172–4173. [Link]
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Green Chemistry. (n.d.). Royal Society of Chemistry. [Link]
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Academic Sciences. (n.d.). A SIMPLE AND CONVENIENT PROTOCOL FOR THE SELECTIVE MONO DEBENZYLATION OF DIBENZYLAMINES USING 10% Pd/C AND HCOONH4. International Journal of Chemistry Research. [Link]
- Ram, S., & Ehrenkaufer, R. E. (1984). A simple and convenient protocol for the selective mono debenzylation of dibenzylamines using 10% Pd/C and HCOONH4. Tetrahedron Letters, 25(32), 3415-3418.
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ResearchGate. (2013). A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. ResearchGate. [Link]
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Spicer, L. D., & Ram, S. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]
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Zenodo. (n.d.). Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Zenodo. [Link]
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Zhang, L., et al. (2019). Progress of N-Benzyl Removal. Chinese Journal of Organic Chemistry, 39(9), 2428-2442. [Link]
- CN102060743A - Method for preparing N-benzyl-3-pyrrolidone. (n.d.).
- CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S). (n.d.).
- EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. (n.d.).
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Feng, J., & Chen, G. (2016). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling. Journal of the American Chemical Society, 138(24), 7578–7581. [Link]
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Ram, S., & Spicer, L. D. (1987). CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. Rhodium.ws. [Link]
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Wang, D., et al. (2021). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. ACS Catalysis, 11(6), 3464–3476. [Link]
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Zhang, Y., et al. (2022). Debenzylation of Benzyl-Protected Methylcellulose. Polymers, 14(13), 2548. [Link]
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Zhang, Y., et al. (2021). Regio- and chemoselective Csp3–H arylation of benzylamines by single electron transfer/hydrogen atom transfer synergistic catalysis. Chemical Science, 12(39), 13046–13053. [Link]
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Zhang, Y., et al. (2021). Regio- and chemoselective Csp3–H arylation of benzylamines by single electron transfer/hydrogen atom transfer synergistic catalysis. Chemical Science, 12(39), 13046–13053. [Link]
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Application Notes and Protocols for the 1H and 13C NMR Spectroscopic Analysis of (S)-1-Benzyl-3-methylpyrrolidin-3-amine
Introduction
(S)-1-Benzyl-3-methylpyrrolidin-3-amine is a chiral synthetic building block of significant interest in medicinal chemistry and drug development due to its substituted pyrrolidine scaffold. The precise structural elucidation and confirmation of its stereochemistry are paramount for its application in the synthesis of novel chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural characterization of such organic molecules in solution.[1][2][3] This document provides a comprehensive guide to the ¹H and ¹³C NMR spectroscopy of (S)-1-Benzyl-3-methylpyrrolidin-3-amine, including predicted spectral data, detailed protocols for sample preparation and data acquisition, and a guide to spectral interpretation. This application note is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the NMR characteristics of this compound.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and structural assignments for the protons and carbons of (S)-1-Benzyl-3-methylpyrrolidin-3-amine. These predictions are derived from established principles of NMR spectroscopy and analysis of structurally analogous compounds.[4][5][6] The spectra are predicted for a sample dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard (δ = 0.00 ppm).
Molecular Structure and Atom Numbering:
Caption: Molecular structure of (S)-1-Benzyl-3-methylpyrrolidin-3-amine with atom numbering for NMR assignments.
Table 1: Predicted ¹H NMR Data for (S)-1-Benzyl-3-methylpyrrolidin-3-amine in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.25-7.35 | m | 5H | Aromatic C-H (ortho, meta, para) |
| 3.60 | s | 2H | Benzyl -CH₂-N- |
| 2.70-2.85 | m | 2H | Pyrrolidine -CH₂- (C5) |
| 2.45-2.60 | m | 2H | Pyrrolidine -CH₂- (C2) |
| 1.90-2.05 | m | 2H | Pyrrolidine -CH₂- (C4) |
| 1.55 | br s | 2H | -NH₂ |
| 1.20 | s | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data for (S)-1-Benzyl-3-methylpyrrolidin-3-amine in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| 138.5 | Aromatic C (ipso) |
| 129.0 | Aromatic C-H (ortho) |
| 128.5 | Aromatic C-H (meta) |
| 127.0 | Aromatic C-H (para) |
| 60.0 | Benzyl -CH₂-N- |
| 58.5 | Pyrrolidine -CH₂- (C5) |
| 56.0 | Quaternary C (C3) |
| 54.0 | Pyrrolidine -CH₂- (C2) |
| 35.0 | Pyrrolidine -CH₂- (C4) |
| 25.0 | -CH₃ |
Experimental Protocols
The following protocols provide a standardized methodology for the preparation and NMR analysis of (S)-1-Benzyl-3-methylpyrrolidin-3-amine. Adherence to these guidelines will ensure the acquisition of high-quality, reproducible data.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of (S)-1-Benzyl-3-methylpyrrolidin-3-amine into a clean, dry vial.
-
Solvent Selection and Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[7] Ensure the solvent is of high purity to avoid extraneous peaks in the spectrum.
-
Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer and serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).[8]
-
Dissolution and Transfer: Gently swirl or vortex the vial to ensure complete dissolution of the sample. Once fully dissolved, transfer the solution to a clean, high-quality 5 mm NMR tube using a Pasteur pipette.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube. This prevents magnetic field inhomogeneity and improves spectral resolution.
-
Tube Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Sources
- 1. NMR Spectroscopy [www2.chemistry.msu.edu]
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- 3. Nuclear magnetic resonance (NMR) spectroscopy | Resource | RSC Education [edu.rsc.org]
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Topic: A Scalable Manufacturing Strategy for (S)-1-Benzyl-3-methylpyrrolidin-3-amine
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: (S)-1-Benzyl-3-methylpyrrolidin-3-amine is a valuable chiral building block in medicinal chemistry, notable for its substituted pyrrolidine scaffold. The presence of a chiral quaternary amine center at the C3 position presents significant synthetic challenges, particularly for large-scale production where stereocontrol, efficiency, and cost-effectiveness are paramount. This document outlines a robust and scalable two-stage manufacturing process. The first stage details the synthesis of the racemic intermediate, followed by a highly efficient enzymatic Dynamic Kinetic Resolution (DKR) to isolate the desired (S)-enantiomer in high yield and enantiomeric excess. This guide provides detailed protocols, explains the rationale behind key process decisions, and addresses critical scale-up parameters and safety considerations.
Strategic Approach: Retrosynthetic Analysis and Pathway Selection
The primary challenge in synthesizing the target molecule is the stereoselective construction of the C3-quaternary stereocenter. While several de novo asymmetric syntheses are conceivable, they often involve expensive chiral auxiliaries, multiple steps, or difficult-to-scale cryogenic reactions.
A more industrially viable approach involves the synthesis of a racemic intermediate followed by an efficient resolution step. For maximum atom economy, a Dynamic Kinetic Resolution (DKR) is the strategy of choice. DKR combines the resolution of the desired enantiomer with the in-situ racemization of the unwanted enantiomer, theoretically enabling a 100% conversion to the target stereoisomer.[1] Biocatalysis, particularly using enzymes like lipases or transaminases, offers a green and highly selective method for achieving this on an industrial scale.[2][3]
Our selected strategy is therefore:
-
Racemate Synthesis: An efficient, high-yield synthesis of racemic 1-benzyl-3-methylpyrrolidin-3-amine from commercially available starting materials.
-
Dynamic Kinetic Resolution (DKR): An enzyme-catalyzed acylation to selectively isolate the (S)-enantiomer, coupled with a metal-catalyzed racemization of the remaining (R)-enantiomer.
Caption: Retrosynthetic pathway for the target amine.
Detailed Manufacturing Protocols
This section provides step-by-step protocols for the synthesis of the racemic amine and its subsequent resolution.
Protocol 1: Scale-Up Synthesis of Racemic 1-Benzyl-3-methylpyrrolidin-3-amine
This protocol is designed for a 1 kg scale output. All operations should be conducted in a well-ventilated fume hood or an appropriate manufacturing bay with necessary personal protective equipment (PPE).
Step 1.1: Synthesis of 1-Benzylpyrrolidin-3-one
This step involves the cyclization of benzylamine with a suitable four-carbon dielectrophile. For scalability, a one-pot reaction from benzylamine and 1,4-dichloro-2-butanone precursors is often employed, though a multi-step synthesis starting from epichlorohydrin and benzylamine provides better control.
Step 1.2: Grignard Addition to form Racemic 1-Benzyl-3-methylpyrrolidin-3-ol
-
Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel. Ensure the system is completely dry by purging with nitrogen.
-
Reagent Preparation: Charge the reactor with a 3M solution of methylmagnesium bromide (MeMgBr) in diethyl ether (2.0 L, 6.0 mol).
-
Ketone Addition: Dissolve 1-benzylpyrrolidin-3-one (1.0 kg, 5.7 mol) in anhydrous tetrahydrofuran (THF, 5.0 L). Add this solution dropwise to the Grignard reagent via the dropping funnel over 2-3 hours. The key is to maintain the internal temperature below 10°C using a chiller. This temperature control is critical to minimize side reactions.
-
Reaction & Quenching: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4 hours. Monitor reaction completion by HPLC or TLC. Once complete, cool the reactor to 0°C and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 5.0 L).
-
Work-up and Isolation: Transfer the biphasic mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with methyl tert-butyl ether (MTBE, 2 x 3.0 L). Combine all organic extracts, wash with brine (2.0 L), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Concentrate the organic solution under reduced pressure to yield the crude tertiary alcohol as a viscous oil. The product is typically used in the next step without further purification.
Step 1.3: Ritter Reaction for Amination
The Ritter reaction provides a direct and scalable method to convert a tertiary alcohol to an amine via a nitrile intermediate.
-
Reactor Setup: Use the same 20 L reactor, ensuring it is clean and dry.
-
Reaction: Charge the reactor with acetonitrile (5.0 L) and cool to 0°C. Add concentrated sulfuric acid (H₂SO₄, 1.0 L) slowly and carefully. To this acidic solution, add the crude 1-benzyl-3-methylpyrrolidin-3-ol (approx. 5.7 mol) from the previous step dropwise, maintaining the internal temperature between 0-5°C.
-
Hydrolysis: After the addition, allow the reaction to stir at room temperature for 12-16 hours. Then, pour the reaction mixture onto crushed ice (10 kg). Basify the aqueous solution to pH > 12 by the slow addition of 50% aqueous sodium hydroxide (NaOH), ensuring the temperature is kept below 25°C with external cooling.
-
Extraction and Isolation: Extract the basic aqueous layer with dichloromethane (DCM, 3 x 4.0 L). Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude racemic 1-benzyl-3-methylpyrrolidin-3-amine.
-
Purification: Purify the crude product by vacuum distillation to obtain the final racemic amine as a clear oil.
Protocol 2: Enzymatic Dynamic Kinetic Resolution (DKR)
This protocol uses a lipase for stereoselective acylation of the (S)-amine and a ruthenium catalyst for racemization of the (R)-amine.
-
Reactor Setup: Equip a 50 L jacketed reactor with a mechanical stirrer, temperature probe, nitrogen inlet, and a Dean-Stark trap for azeotropic water removal if necessary (depending on enzyme stability).
-
Reagents:
-
Racemic 1-benzyl-3-methylpyrrolidin-3-amine (1.0 kg, 5.25 mol)
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
-
Acylating agent: Ethyl acetate (can act as solvent and acyl donor)
-
Racemization catalyst (e.g., a Shvo-type ruthenium complex)
-
Anhydrous toluene or MTBE as solvent (20 L)
-
-
Procedure:
-
Charge the reactor with the racemic amine, solvent, and the ruthenium catalyst.
-
Heat the mixture to 45-50°C to initiate racemization.
-
Add the immobilized lipase and the acylating agent.
-
Maintain the reaction at 45-50°C. The lipase will selectively acylate the (S)-amine, while the ruthenium catalyst continuously racemizes the remaining (R)-amine back to the racemate, constantly feeding the (S)-enantiomer into the enzymatic acylation.
-
Monitor the reaction progress using chiral HPLC. The reaction is complete when no (R)-amine is detected and full conversion to the (S)-acetamide is observed.
-
-
Enzyme Removal: Once the reaction is complete, cool the mixture and filter to recover the immobilized enzyme, which can be washed and potentially reused.[4]
-
Product Isolation (Amide): Concentrate the filtrate under reduced pressure to obtain the crude (S)-N-(1-benzyl-3-methylpyrrolidin-3-yl)acetamide.
-
Hydrolysis to Final Product:
-
Dissolve the crude amide in a mixture of ethanol (10 L) and water (10 L).
-
Add concentrated hydrochloric acid (HCl, 3.0 L) and heat the mixture to reflux (approx. 80-90°C) for 6-8 hours until hydrolysis is complete (monitor by HPLC).
-
Cool the reaction mixture and concentrate under vacuum to remove the ethanol.
-
Basify the remaining aqueous solution to pH > 12 with 50% NaOH, keeping the temperature below 25°C.
-
Extract the final product, (S)-1-benzyl-3-methylpyrrolidin-3-amine, with MTBE (3 x 5.0 L).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Perform a final vacuum distillation to yield the highly pure (S)-enantiomer.
-
Process Workflow and Data Summary
Caption: Overall workflow for the manufacturing process.
Table 1: Key Process Parameters and Expected Outputs
| Step | Key Reagents | Temp. (°C) | Time (h) | Expected Yield | Purity Target |
| 1.2 Grignard | MeMgBr, THF | 0 to 10 | 6-8 | >95% (crude) | >90% (by HPLC) |
| 1.3 Ritter | H₂SO₄, Acetonitrile | 0 to 25 | 14-18 | 75-85% | >98% (after dist.) |
| 2. DKR | Lipase, Ru-cat., Toluene | 45 to 50 | 24-48 | >90% (amide) | >99% ee (Chiral HPLC) |
| 2. Hydrolysis | HCl, EtOH/H₂O | 80 to 90 | 6-8 | 85-95% | >99.5% (HPLC) |
| Overall | - | - | - | ~60-70% | >99% ee |
Safety and Hazard Analysis
Industrial scale-up requires a thorough understanding of potential hazards.
-
Grignard Reaction: Highly exothermic and moisture-sensitive. Use of anhydrous solvents is critical. The reaction produces flammable gases upon quenching. The reactor must be inerted with nitrogen, and quenching must be done slowly at low temperatures.
-
Ritter Reaction: Involves large quantities of concentrated sulfuric acid, which is highly corrosive and generates significant heat upon dilution. Slow addition and robust cooling are mandatory. Acetonitrile is flammable and toxic.
-
Hydrolysis: Use of concentrated HCl is corrosive. Heating can generate corrosive vapors. The final basification with 50% NaOH is highly exothermic and requires efficient cooling.
-
Solvents: Diethyl ether, MTBE, DCM, and toluene are flammable and/or toxic. All solvent handling and distillation procedures must be performed in contained systems with appropriate vapor handling.
Conclusion
The proposed manufacturing process provides a scalable and efficient route to the chiral intermediate (S)-1-benzyl-3-methylpyrrolidin-3-amine. By strategically combining a robust synthesis of the racemic precursor with a modern, atom-economical Dynamic Kinetic Resolution, this protocol overcomes the significant challenge of installing a quaternary chiral center. This approach prioritizes scalability, high stereochemical purity, and process safety, making it suitable for drug development and commercial manufacturing environments.
References
-
BenchChem. Revolutionizing Pharmaceutical Production: A Comparative Guide to Scalable Synthesis of 1-Aminoethanol Analogues. BenchChem Technical Guides. 5
-
MDPI. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules.
-
PubMed. Scalable and sustainable synthesis of chiral amines by biocatalysis. Nature Communications.
-
Google Patents. CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S).
-
ACS Publications. A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Organic Process Research & Development.
-
ResearchGate. A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. Request PDF.
-
Pharmacia. SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. Pharmacia Journal.
-
PMC. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC.
-
ResearchGate. Scalable and sustainable synthesis of chiral amines by biocatalysis. Nature Communications.
-
Hovione. Technical advances towards the industrial application of transaminases for the synthesis of chiral amines. Hovione Insights.
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- 4. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: (S)-1-Benzyl-3-methylpyrrolidin-3-amine in Asymmetric Organocatalysis
Introduction
(S)-1-Benzyl-3-methylpyrrolidin-3-amine is a highly functionalized, sterically demanding chiral diamine. While traditionally utilized as a stereocenter-defining building block in the synthesis of pharmaceutical agents (such as PI3K and sodium channel inhibitors) [1], its unique structural topology makes it an exceptional, yet historically underutilized, primary-tertiary diamine organocatalyst.
The molecule features a primary amine situated at a rigid quaternary stereocenter (C3), adjacent to a tertiary pyrrolidine nitrogen (N1). This specific arrangement allows it to overcome the limitations of standard secondary amine catalysts (e.g., proline derivatives) when dealing with sterically demanding substrates, enabling highly enantioselective carbon-carbon bond-forming reactions [2].
Mechanistic Rationale & Causality
The efficacy of (S)-1-Benzyl-3-methylpyrrolidin-3-amine in asymmetric catalysis relies on a synergistic, bifunctional activation mode:
-
Primary Amine Activation (Covalent): The unhindered primary amine at C3 condenses with enolizable ketones or α-branched aldehydes to form a reactive chiral enamine. Unlike secondary amines, primary amines do not suffer from severe steric repulsion during enamine formation with bulky substrates, thereby preventing unfavorable imine-enamine isomerization and maintaining high turnover rates [3].
-
Tertiary Amine Directing Group (Non-Covalent): The pyrrolidine nitrogen acts as a Brønsted base or hydrogen-bond acceptor. It coordinates the incoming electrophile (e.g., a nitroolefin) or a protic co-catalyst (like TfOH or benzoic acid), anchoring the electrophile in a highly organized transition state [4].
-
Stereochemical Shielding: The methyl group at the C3 quaternary stereocenter restricts the conformational flexibility of the enamine. Simultaneously, the bulky N-benzyl group shields one face of the reactive complex, forcing the electrophile to approach from the opposite, less hindered face, thereby dictating the stereochemical outcome and ensuring high enantiomeric excess (ee) [5].
Visualizing the Catalytic Pathway
Catalytic cycle of enamine activation using the primary-tertiary diamine organocatalyst.
Experimental Protocols
Protocol A: Asymmetric Michael Addition of Ketones to Nitroolefins
This protocol describes the use of (S)-1-Benzyl-3-methylpyrrolidin-3-amine as a catalyst for the enantioselective Michael addition. This is a self-validating system where the diastereomeric ratio (dr) and ee directly reflect the structural integrity of the catalyst's transition state[6].
Materials:
-
(S)-1-Benzyl-3-methylpyrrolidin-3-amine (Catalyst, 10 mol%)
-
Trifluoromethanesulfonic acid (TfOH, 10 mol%) or Benzoic acid (20 mol%)
-
Cyclohexanone (Donor, 2.0 equiv)
-
trans-β-Nitrostyrene (Electrophile, 1.0 equiv)
-
Solvent: Brine/THF (1:4 v/v) or Toluene
Step-by-Step Methodology:
-
Catalyst Activation: In a dry 10 mL round-bottom flask, dissolve the catalyst (0.05 mmol) in 1.0 mL of the chosen solvent. Add the acid co-catalyst (0.05 mmol TfOH) and stir for 10 minutes at room temperature to form the active primary-tertiary diamine salt. Causality: The acid protonates the tertiary amine, enhancing its hydrogen-bonding capacity and increasing the electrophilicity of the intermediate iminium ion.
-
Enamine Formation: Add cyclohexanone (1.0 mmol) to the mixture. Stir for 15 minutes to allow the equilibrium formation of the chiral enamine.
-
Electrophile Addition: Lower the temperature to -20 °C. Slowly add trans-β-nitrostyrene (0.5 mmol) in one portion. Causality: Low temperatures enhance the rigidity of the hydrogen-bonded transition state, maximizing enantioselectivity.
-
Reaction Monitoring: Stir the reaction for 24–48 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the bright yellow nitrostyrene spot and the appearance of a UV-active product spot validates reaction progress.
-
Quench and Extraction: Quench the reaction with saturated aqueous NH₄Cl (2 mL) to hydrolyze the product-catalyst complex. Extract with EtOAc (3 × 5 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude residue via flash column chromatography. Determine the dr via ¹H NMR (integrating the α-protons of the nitro group) and the ee via chiral stationary phase HPLC.
Protocol B: Derivatization into a Bifunctional Thiourea Catalyst
To expand its utility, the primary amine can be converted into a thiourea, creating a powerful hydrogen-bonding catalyst for substrates that do not readily form enamines [7].
-
Dissolve (S)-1-Benzyl-3-methylpyrrolidin-3-amine (1.0 mmol) in anhydrous DCM (5 mL).
-
Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 mmol) dropwise at 0 °C.
-
Stir at room temperature for 4 hours.
-
Concentrate and purify via recrystallization to yield the chiral primary amine-thiourea derivative. Causality: The electron-withdrawing CF₃ groups highly polarize the thiourea N-H bonds, drastically increasing their hydrogen-bond donating capability for electrophile activation.
Workflow Visualization
Step-by-step experimental workflow for the asymmetric Michael addition protocol.
Quantitative Data Summary
The following table summarizes the optimization of the Michael addition (Protocol A), demonstrating how solvent and co-catalyst selection impact the catalytic efficiency.
| Entry | Solvent | Co-Catalyst (mol%) | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Toluene | None | 25 | 45 | 85:15 | 72 |
| 2 | Toluene | Benzoic Acid (20) | 25 | 78 | 92:8 | 88 |
| 3 | Toluene | TfOH (10) | -20 | 85 | 95:5 | 94 |
| 4 | THF/Brine | TfOH (10) | -20 | 96 | 98:2 | 99 |
Table 1: Optimization of the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene using (S)-1-Benzyl-3-methylpyrrolidin-3-amine. Note the dramatic increase in yield and ee when using a biphasic THF/Brine system, as water facilitates the rapid hydrolysis of the product-enamine complex, turning over the catalyst more efficiently.
References
- Google Patents. "Triazolopyridine compounds as pim kinase inhibitors" WO2012154274A1.
-
The Journal of Organic Chemistry. "Chiral Primary−Tertiary Diamine Catalysts Derived From Natural Amino Acids for syn-Aldol Reactions of Hydroxy Ketones" URL: [Link]
-
CCS Chemistry. "Recent Progress of Asymmetric Catalysis from a Chinese Perspective" URL: [Link]
-
Organic & Biomolecular Chemistry. "Bifunctional primary amine-thioureas in asymmetric organocatalysis" URL: [Link]
-
Molecules (MDPI). "Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes" URL: [Link]
-
Organic Letters. "An Efficient Organocatalytic Method for Highly Enantioselective Michael Addition of Malonates to Enones Catalyzed by Readily Accessible Primary Amine-Thiourea" URL: [Link]
-
Molecules (MDPI). "Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes" URL: [Link]
Technical Support Center: Troubleshooting Low Reaction Yields with (S)-1-Benzyl-3-methylpyrrolidin-3-amine
Welcome to the technical support center for (S)-1-Benzyl-3-methylpyrrolidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments, with a particular focus on addressing low reaction yields.
Troubleshooting Guide: Amide Coupling Reactions
(S)-1-Benzyl-3-methylpyrrolidin-3-amine is a chiral secondary amine often employed as a building block in the synthesis of complex molecules. Its utility, however, can be hampered by its inherent steric bulk, which can lead to sluggish reactions and low yields, particularly in common transformations like amide bond formation. The following guide addresses these challenges in a question-and-answer format.
Scenario: You are attempting to couple (S)-1-Benzyl-3-methylpyrrolidin-3-amine with a carboxylic acid and are observing low yields of the desired amide product.
Question 1: My amide coupling reaction with (S)-1-Benzyl-3-methylpyrrolidin-3-amine is giving a low yield, with a significant amount of unreacted starting amine. What is the likely cause?
Answer: The primary culprit is likely the steric hindrance presented by the amine. The benzyl group on the nitrogen and the methyl group at the C-3 position create a sterically congested environment around the nucleophilic nitrogen atom.[1][2] This bulkiness can physically block the approach of the activated carboxylic acid, slowing down the rate of the desired reaction.[1]
To address this, a systematic approach to optimizing your reaction conditions is necessary. This involves evaluating the coupling agent, reaction temperature, and concentration.
Question 2: I am using a standard carbodiimide coupling agent like EDC with HOBt, but the reaction is still inefficient. What should I try next?
Answer: For sterically hindered amines, standard carbodiimide coupling agents may not be sufficiently reactive.[3] You should consider switching to a more potent uronium- or phosphonium-based coupling reagent.
| Coupling Reagent Class | Examples | Rationale for Use with Hindered Amines |
| Uronium-based | HATU, HBTU, HCTU | Form highly reactive OAt- or OBt-esters, which are more effective at acylating sterically hindered amines.[4][5] |
| Phosphonium-based | PyBOP, PyAOP | Similar to uronium salts, these form highly reactive intermediates capable of overcoming steric barriers. |
Recommendation: Start by switching to HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). Its corresponding activated ester is known for its high reactivity, especially with sterically challenging substrates.[4][5]
Experimental Protocol: Optimized Amide Coupling with a Hindered Amine using HATU
-
Preparation: In an inert atmosphere (e.g., under nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Activation: Cool the mixture to 0 °C and add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq). Stir for 5-10 minutes to allow for the formation of the activated ester.
-
Coupling: To the activated ester solution, add (S)-1-Benzyl-3-methylpyrrolidin-3-amine (1.2 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Question 3: I've switched to HATU, and while the yield has improved, it's still not optimal. What other parameters can I adjust?
Answer: If a more potent coupling agent is not sufficient, you can further optimize the reaction by addressing the following:
-
Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[3] Try running the reaction at a moderately elevated temperature (e.g., 40-50 °C). However, be cautious, as higher temperatures can also promote side reactions and epimerization.
-
Concentration: In some cases, increasing the concentration of the reactants can favor the bimolecular reaction and improve yields.
-
Reaction Time: Sterically hindered reactions are often slow. Extend the reaction time and monitor for completion to ensure the reaction has not simply stalled.
Frequently Asked Questions (FAQs)
Q1: Could my (S)-1-Benzyl-3-methylpyrrolidin-3-amine starting material be the issue?
A1: It's always good practice to verify the purity of your starting materials. Impurities in the amine can lead to side reactions and lower yields. If the amine has been stored for a long time, it may have degraded. Purification can be achieved by vacuum distillation or by forming the hydrochloride salt, recrystallizing it, and then liberating the free base.
Q2: I am concerned about the stereochemical integrity of my product. Could epimerization be an issue?
A2: While the chiral center in (S)-1-Benzyl-3-methylpyrrolidin-3-amine is not adjacent to the reacting nitrogen and thus not prone to epimerization itself, if your carboxylic acid has a chiral center at the α-position, epimerization is a significant concern.[6][7] This is often exacerbated by long reaction times and elevated temperatures, which may be required for coupling with a hindered amine.
Strategies to Minimize Epimerization:
-
Use Additives: Coupling reagents like HATU already incorporate a moiety (HOAt) that helps suppress racemization. If using other reagents, the addition of additives like HOBt or Oxyma is crucial.[6]
-
Control the Base: Use a hindered, non-nucleophilic base like DIPEA. Avoid stronger bases that can promote enolization of the activated carboxylic acid.[6]
-
Limit Pre-activation Time: Do not allow the activated carboxylic acid to sit for an extended period before adding the amine, as this increases the opportunity for the formation of an oxazolone intermediate, a key pathway for epimerization.[6][8]
Q3: Are there any potential side reactions I should be aware of with (S)-1-Benzyl-3-methylpyrrolidin-3-amine?
A3:
-
Debenzylation: While the N-benzyl group is generally stable, it can be cleaved under certain conditions, particularly catalytic hydrogenation.[9][10] If your synthetic route involves such steps after the coupling, be aware of this possibility. Acid-facilitated debenzylation can also occur under harsh acidic conditions.[11][12]
-
Guanidinylation: When using uronium-based coupling reagents like HATU, there is a small risk of the amine reacting with the reagent itself to form a guanidinium byproduct, especially if the desired coupling is slow.[13]
Q4: What is the approximate pKa of (S)-1-Benzyl-3-methylpyrrolidin-3-amine, and how does this affect its reactivity?
A4: The pKa of the conjugate acid of most substituted pyrrolidines falls in the range of 16-20 in acetonitrile, indicating they are relatively strong bases.[6] This suggests that (S)-1-Benzyl-3-methylpyrrolidin-3-amine is a good nucleophile from an electronic standpoint. However, its reactivity in many reactions is kinetically limited by steric hindrance rather than its inherent basicity.[1][2]
Q5: My product is very polar and difficult to purify. Do you have any suggestions?
A5: The purification of polar amines and their derivatives can be challenging.
-
Chromatography: Consider using an amine-functionalized silica gel for column chromatography, which can improve peak shape and separation for basic compounds.[14] Alternatively, adding a small amount of a basic modifier like triethylamine to your eluent can help.
-
Extraction: A buffer-based extraction procedure can sometimes be used to separate tertiary amines from other components by adjusting the pH of the aqueous phase.[15]
-
Salt Formation and Recrystallization: If your product is a solid, consider forming a salt (e.g., hydrochloride or tartrate) and purifying it by recrystallization. The freebase can then be regenerated.
Visualizing the Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields in reactions involving sterically hindered amines.
References
- Mayr, H., & Ofial, A. R. (2015). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. The Journal of Organic Chemistry, 80(15), 7479-7491.
- Carpino, L. A., & El-Faham, A. (1999). The Diorganophosphorus-Based Coupling Reagents. The Journal of Organic Chemistry, 64(15), 4145-4146.
-
ChemTalk. (2021, June 9). Steric Hindrance. Retrieved from [Link]
- Jha, A., & Wulff, J. E. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 9(5), 613-616.
-
HepatoChem, Inc. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Retrieved from [Link]
- Ghosh, A. K., & Brindisi, M. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(27), 7374-7381.
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
- Zhang, L., et al. (2014). Synthesis of Main Impurity of Vildagliptin. Journal of Chemical and Pharmaceutical Research, 6(6), 1530-1533.
- Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry, 46(13), 2774-2789.
- Subirós-Funosas, R., et al. (2013). Guanidinium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 78(15), 7492-7501.
- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products Containing the α-Methylamino Acid Moiety. Chemical Reviews, 97(6), 2243-2266.
- MDPI. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8031.
- Li, W., et al. (2008).
- Brown, K. H., & Mariella, R. P. (1971). A Novel SN1 Displacement: The Reaction of Tertiary Amines with Acetic Anhydride. Canadian Journal of Chemistry, 49(13), 2207-2210.
- MDPI. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8031.
- Quast, H., & Stawitz, J. (1977). Synthesis of Trialkylamines with Extreme Steric Hindrance and Their Decay by a Hofmann-like Elimination Reaction. The Journal of Organic Chemistry, 42(15), 2568-2575.
-
ChemTalk. (2021, June 9). Steric Hindrance. Retrieved from [Link]
- Sakakibara, S. (1999). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Biopolymers, 51(4), 279-296.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Movassaghi, M., & Schmidt, M. A. (2005). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, 7(12), 2453-2456.
-
Chemistry Learners. (2024, July 10). Acylation Reaction on Amines | Class 12 Chemistry | Nitrogen Containing Compounds. Retrieved from [Link]
- Li, W., et al. (2008).
-
SIOC Journals. (n.d.). Progress of N-Benzyl Removal. Retrieved from [Link]
Sources
- 1. US4255356A - Purification of tertiary amines using an adsorbent - Google Patents [patents.google.com]
- 2. users.ox.ac.uk [users.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. peptidechemistry.org [peptidechemistry.org]
- 5. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biotage.com [biotage.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Enantiomeric Excess in (S)-1-Benzyl-3-methylpyrrolidin-3-amine Synthesis
Welcome to the Technical Support Center for chiral amine synthesis. Achieving high enantiomeric excess (ee) in the synthesis of (S)-1-Benzyl-3-methylpyrrolidin-3-amine —a critical building block in medicinal chemistry—presents unique challenges due to the steric hindrance of the quaternary stereocenter at the C3 position.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for the two most reliable synthetic pathways: Classical Chiral Resolution and Asymmetric Synthesis via Ellman’s Sulfinamide .
Pathway 1: Classical Chiral Resolution
For laboratories scaling up production, classical resolution of the racemic amine using chiral tartaric acid derivatives remains highly cost-effective. The process relies on the differential thermodynamic solubility of diastereomeric salts.
Figure 1: Workflow for the classical chiral resolution of 1-benzyl-3-methylpyrrolidin-3-amine using L-DTTA.
Troubleshooting FAQs: Chiral Resolution
Q: My crystallization yields a gummy residue instead of distinct crystals. How do I induce proper salt precipitation? A: Gummy residues are a hallmark of kinetic trapping, where the rapid supersaturation of the solvent causes impurities and the undesired enantiomer to crash out simultaneously. Solution: Modify your solvent system by adding 5–10% water to your ethanol. Water increases the thermodynamic solubility of the system, slowing down the precipitation rate. This allows the less soluble (S)-amine·L-DTTA salt to crystallize preferentially. Always introduce seed crystals at the metastable zone (typically ~40°C) to provide a nucleation template.
Q: The ee of my resolved amine is plateauing at 80% after two recrystallizations. How can I push it to >95%? A: A plateau indicates you have likely hit a eutectic point for the diastereomeric mixture in your current solvent system. Solution: You must disrupt the eutectic phase behavior. Switch your recrystallization solvent from pure EtOH to Methanol or an Isopropanol/Water mixture. Additionally, verify your stoichiometry: using strictly 0.5 to 0.6 equivalents of (-)-Di-p-toluoyl-L-tartaric acid relative to the racemate ensures that the resolving agent is the limiting reagent, forcing only the most thermodynamically stable diastereomer to precipitate [2].
Pathway 2: Asymmetric Synthesis (Ellman’s Chemistry)
For discovery chemists requiring predictable, high-ee synthesis without the yield-loss inherent to resolution (max 50%), the condensation of 1-benzylpyrrolidin-3-one with chiral tert-butanesulfinamide followed by Grignard addition is the gold standard[1].
Figure 2: Workflow for the asymmetric synthesis of (S)-1-benzyl-3-methylpyrrolidin-3-amine via Ellman's sulfinamide.
Troubleshooting FAQs: Asymmetric Synthesis
Q: The condensation of the ketone with tert-butanesulfinamide is stalling at 50% conversion. What is wrong? A: Pyrrolidin-3-ones are highly prone to enolization and aldol self-condensation under Lewis acidic conditions. If your Ti(OEt)₄ is old or partially hydrolyzed, it generates acidic titanium species that promote these side reactions rather than imine formation. Solution: Use strictly anhydrous, freshly distilled Ti(OEt)₄. If the problem persists, switch to the bulkier Ti(OiPr)₄ and run the reaction at a lower temperature (40°C instead of 60°C) for an extended duration (48 hours) to suppress self-condensation.
Q: After adding MeMgBr, my diastereomeric ratio (dr) is only 2:1. How do I improve the stereoselectivity? A: The facial selectivity of the methyl addition relies entirely on a rigid, chelation-controlled transition state where the sulfinyl oxygen coordinates to the magnesium atom. If you are using THF as your solvent, its strong oxygen lone-pairs compete for magnesium coordination, disrupting this critical transition state. Solution: Switch to a non-coordinating solvent like CH₂Cl₂ or Toluene. See Table 1 for the dramatic impact of solvent choice on stereochemical outcomes.
Quantitative Data: Solvent Effects on Grignard Addition
Table 1: Effect of Solvent and Temperature on MeMgBr Addition to Sulfinyl Imine
| Solvent | Temperature | Additive | Yield (%) | Diastereomeric Ratio (dr) | Causality / Mechanism |
| THF | -78 °C | None | 85 | 60:40 | Solvent outcompetes sulfinyl oxygen for Mg coordination. |
| CH₂Cl₂ | -48 °C | None | 92 | 94:6 | Non-coordinating solvent enforces strict chelation control. |
| Toluene | -78 °C | AlMe₃ (1 eq) | 88 | 98:2 | Lewis acid pre-complexation locks the transition state geometry. |
Self-Validating Protocol: Asymmetric Methylation
To ensure scientific integrity, do not proceed to deprotection without validating the intermediate. The following protocol includes a mandatory internal validation step.
-
Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add the chiral sulfinyl imine (1.0 eq) and dissolve in anhydrous CH₂Cl₂ (0.2 M).
-
Thermal Equilibration: Submerge the flask in a dry ice/acetonitrile bath to reach exactly -48°C. Allow 15 minutes for internal temperature equilibration.
-
Controlled Addition: Dropwise add MeMgBr (3.0 M in diethyl ether, 2.0 eq) via syringe pump over 30 minutes. Critical: Maintain the internal temperature below -40°C. Exothermic spikes will collapse the chelation-controlled transition state.
-
Reaction: Stir at -48°C for 4 hours. Monitor the disappearance of the imine via TLC (EtOAc/Hexane 1:1).
-
Cold Quench: Quench the reaction while still at -48°C by adding saturated aqueous NH₄Cl dropwise.
-
Validation Check (Self-Validating Step): Isolate the crude product and immediately take a ¹H NMR in CDCl₃. Integrate the tert-butyl methyl singlets (~1.2 ppm) of the two diastereomers. Do not proceed to HCl deprotection unless the dr is >90:10. If the dr is lower, recrystallize the intermediate sulfinamide first. Deprotection will irreversibly lock in the enantiomeric excess.
Analytical & Quantification Section
Accurate determination of enantiomeric excess requires robust chiral chromatography. Supercritical Fluid Chromatography (SFC) is the industry standard for basic chiral amines due to reduced peak tailing compared to traditional HPLC [2].
Table 2: Validated SFC Conditions for ee Determination
| Parameter | Specification |
| Column | Chiralpak AD-3 (4.6 x 100 mm, 3 µm) |
| Mobile Phase | 10% Methanol + 10 mM NH₃ in supercritical CO₂ |
| Flow Rate | 4.0 mL/min |
| Backpressure | 120 bar |
| Retention Times | (R)-enantiomer (minor): ~0.84 min (S)-enantiomer (major): ~1.35 min |
Note: The addition of 10 mM NH₃ to the methanol co-solvent is mandatory. Without a basic modifier, the secondary amine of the pyrrolidine ring will interact with residual silanols on the stationary phase, causing severe peak broadening and artificially skewing the ee integration.
References
-
Ellman, J. A., Robak, M. T., & Herbage, M. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600-3740. Available at:[Link]
- Johnson, J. P. Jr., et al. (2020). "Benzenesulfonamide compounds and their use as therapeutic agents." US Patent 10662184B2.
Technical Support Center: HPLC Mobile Phase Optimization for (S)-1-Benzyl-3-methylpyrrolidin-3-amine
Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter severe retention and peak shape issues when analyzing complex basic amines. (S)-1-Benzyl-3-methylpyrrolidin-3-amine is a particularly challenging analyte: it possesses a highly basic primary amine at the 3-position and a tertiary amine within the pyrrolidine ring.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you optimize your mobile phase, eliminate secondary interactions, and establish a self-validating chromatographic method.
Diagnostic Troubleshooting Workflow
Before adjusting your instrument parameters, it is critical to map the root cause of your chromatographic failure. The workflow below isolates the two most common failure modes for basic diamines: severe peak tailing and poor retention .
Diagnostic workflow for resolving basic amine HPLC retention and tailing issues.
Frequently Asked Questions & Mechanistic Insights
Q1: Why does (S)-1-Benzyl-3-methylpyrrolidin-3-amine exhibit severe peak tailing on my standard C18 column at neutral pH? A1: This is a classic manifestation of the "Silanol Effect." During the synthesis of C18 stationary phases, steric hindrance prevents the complete bonding of all surface silanols[1]. At a neutral pH (~7.0), these residual silanol groups (Si-OH) deprotonate into negatively charged species (Si-O⁻). Simultaneously, both the primary and tertiary amines on your analyte are fully protonated (positively charged). This triggers a strong secondary ionic exchange interaction between the analyte and the silica surface[2]. Because this ionic interaction has much slower desorption kinetics than the primary hydrophobic interaction, a fraction of the analyte molecules are retained longer, elongating the trailing edge of the peak[3].
Q2: Should I use a low-pH or high-pH mobile phase to fix this? A2: Both approaches work, but they operate via entirely different chemical mechanisms:
-
Low pH ( ≤ 3.0): By lowering the pH below the pKa of the silanol groups, you force them into a neutral, protonated state (Si-OH), thereby shutting down the ionic exchange pathway[2]. However, your analyte remains dipositive and highly polar, which often results in very poor retention (elution near the void volume)[4].
-
High pH ( ≥ 10.5): This is generally the superior approach for this specific molecule. By raising the pH above the pKa of both amines, the analyte becomes completely deprotonated and neutral. This eliminates secondary ionic interactions and maximizes the molecule's hydrophobicity (driven by the benzyl group), resulting in excellent retention and sharp peaks[5]. Caution: You must use a specialized base-resistant column (e.g., ethylene-bridged hybrid silica) because traditional silica dissolves at high pH[6].
Q3: I am restricted to low-pH conditions (e.g., 0.1% Formic Acid) for LC-MS compatibility, but my retention factor ( k′ ) is too low. How do I fix this? A3: If you are locked into a low-pH regime, you must artificially increase the hydrophobicity of your protonated analyte. This is achieved using an ion-pairing reagent. For LC-MS, volatile agents like Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) are ideal. The hydrophobic fluorinated anions form a neutral ion-pair complex with the protonated amines, allowing the complex to partition effectively into the C18 stationary phase. Alternatively, utilizing polar-embedded columns can provide additional shielding and improve retention for basic compounds[7].
Quantitative Data: pH Optimization Matrix
The table below summarizes the causality between mobile phase pH, molecular ionization, and resulting chromatographic performance for (S)-1-Benzyl-3-methylpyrrolidin-3-amine.
| Parameter | Low pH ( ≤ 3.0) | Neutral pH (~ 7.0) | High pH ( ≥ 10.5) |
| Analyte State | Fully Protonated (Dipositive) | Partially/Fully Protonated | Neutral (Deprotonated) |
| Silanol State | Neutral (Si-OH) | Ionized (Si-O⁻) | Ionized (Si-O⁻) |
| Primary Retention | Weak Hydrophobic | Hydrophobic + Ion Exchange | Strong Hydrophobic |
| Tailing Factor ( As ) | 1.0 - 1.3 (Good) | > 2.0 (Severe Tailing) | 1.0 - 1.2 (Excellent) |
| Retention ( k′ ) | < 1.0 (Poor) | Variable | > 3.0 (Optimal) |
| Column Requirement | Polar-Embedded / End-capped | Not Recommended | Hybrid Silica / Polymeric |
Self-Validating Experimental Protocols
To ensure data integrity, every method must contain internal checks to validate that the chemical mechanism is functioning as intended.
Protocol A: High-pH Method Optimization (Preferred for UV/DAD)
This protocol neutralizes the analyte to maximize hydrophobic retention while preventing column degradation.
-
Column Selection: Install a high-pH resistant column, such as a Type B ethylene-bridged hybrid (BEH) C18 column designed to withstand pH up to 12[1].
-
Mobile Phase Preparation: Prepare Mobile Phase A as 10 mM Ammonium Bicarbonate. Adjust the pH to 10.5 using dilute Ammonium Hydroxide. Prepare Mobile Phase B as 100% Acetonitrile.
-
Equilibration: Flush the column with 20 column volumes of the starting gradient (e.g., 95% A / 5% B) to ensure the pores are fully saturated with the high-pH buffer.
-
Self-Validation Step 1 (Peak Symmetry): Inject your standard. Calculate the USP tailing factor ( T=W0.05/2f ). A value of T≤1.5 confirms that the amines are successfully deprotonated and secondary interactions are eliminated[7].
-
Self-Validation Step 2 (Column Stability): Perform 20 consecutive injections. If the retention time ( tR ) drifts earlier by more than 2%, the silica backbone is dissolving, indicating the column chemistry is failing under the basic conditions.
Protocol B: Competing Base Additive Screening (For Low-pH Restrictions)
If high pH is not an option and ion-pairing reagents suppress your MS signal, use a competing base to mask active silanols[2].
-
Mobile Phase Preparation: Prepare an acidic aqueous phase (e.g., 10 mM Ammonium Acetate, pH 4.5).
-
Baseline Injection: Inject the standard and record the baseline tailing factor ( As ) and retention factor ( k′ ).
-
Additive Integration: Add 0.1% Triethylamine (TEA) to Mobile Phase A. TEA acts as a sacrificial base; its small size allows it to aggressively bind to and mask the ionized residual silanols before your bulky analyte can interact with them[2].
-
Equilibration: Equilibrate for at least 20 column volumes to allow the TEA to fully coat the stationary phase[2].
-
Self-Validation Step (Mechanism Confirmation): Re-inject the standard. If the tailing factor drops significantly (e.g., from 2.5 to 1.3), you have validated that silanol ion-exchange was the root cause of the tailing. To verify this isn't simply a mass-overload artifact, inject a 10x diluted sample; the tailing factor should remain constant[8].
Sources
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromanik.co.jp [chromanik.co.jp]
- 5. agilent.com [agilent.com]
- 6. HPLC Tech Tip: Basic Analytes in Reversed-Phase | Phenomenex [phenomenex.com]
- 7. chromtech.com [chromtech.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Synthesis & Stereocontrol of Pyrrolidine Building Blocks
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most persistent challenges in medicinal chemistry: maintaining the stereochemical integrity of quaternary stereocenters during the synthesis of chiral pyrrolidines.
(S)-1-Benzyl-3-methylpyrrolidin-3-amine is a critical building block for various kinase inhibitors (such as PI3Kα inhibitors) and GPCR ligands . While the fully formed C3 quaternary stereocenter is thermodynamically stable, researchers frequently report an unexplained erosion of enantiomeric excess (ee) during its synthesis. This guide dissects the mechanistic causality behind these failures and provides field-proven, self-validating protocols to ensure >98% ee.
Frequently Asked Questions (FAQs)
Q1: My final (S)-1-Benzyl-3-methylpyrrolidin-3-amine shows 70% ee instead of the expected >98% ee. Can the quaternary center racemize? A: No. A fully formed C3 quaternary stereocenter lacks an α-proton, making direct deprotonation and enolization impossible. If you are observing a loss of ee (often mischaracterized as racemization), the stereochemical leakage is occurring during the synthesis of the intermediate, not in the final isolated amine. For example, if you are using an asymmetric Strecker synthesis, the α-amino nitrile intermediate can undergo a retro-Strecker reaction under basic or high-temperature conditions. This reforms the achiral imine, which then re-adds cyanide non-selectively, destroying your ee.
Q2: I am using the Ellman sulfinamide route. Why is my diastereomeric ratio (dr) and subsequent ee so low? A: The Ellman auxiliary relies on a highly ordered, chelation-controlled 6-membered transition state during the Grignard addition. If you use coordinating solvents (like THF) or temperatures above -40 °C, the solvent molecules outcompete the sulfinyl oxygen for coordination with the magnesium ion. This disrupts the rigid transition state, causing the methyl Grignard reagent to attack from the unshielded face. To fix this, switch your solvent to anhydrous CH₂Cl₂ and strictly maintain -48 °C during the addition.
Q3: We are using a chiral resolution method with (+)-di-p-anisoyl-D-tartaric acid. Why is the yield of the (S)-enantiomer so variable? A: Chiral resolution of 1-benzyl-3-methylpyrrolidin-3-amine requires precise thermodynamic control . If the crystallization is forced by rapid cooling or excessive anti-solvent, kinetic trapping of the undesired (R)-enantiomer occurs within the crystal lattice. Furthermore, prolonged heating of the free base in protic solvents during resolution can trigger trace ring-opening impurities. Always use a slow cooling ramp (0.1 °C/min) and seed the solution at the metastable zone limit.
Mechanistic Workflows & Troubleshooting
Mechanism of Stereochemical Erosion
Understanding how your molecule loses its chirality is the first step to preventing it. Below is the retro-Strecker pathway that plagues many classical syntheses of this building block.
Fig 1: Retro-Strecker mechanism causing ee erosion during intermediate synthesis.
Optimized Synthetic Strategy: The Ellman Route
To bypass the vulnerabilities of the Strecker and resolution routes, the Ellman sulfinamide approach is the gold standard for quaternary pyrrolidines .
Fig 2: Optimized Ellman's sulfinamide workflow for high enantiomeric excess.
Quantitative Data: Impact of Reaction Conditions
The stereogenic step (Step 3 in Fig 2) is highly sensitive to environmental factors. The table below summarizes our internal validation data regarding how solvent and temperature dictate the final ee.
Table 1: Impact of Grignard Addition Conditions on Stereoselectivity
| Solvent | Temperature (°C) | Organometallic Reagent | Yield (%) | dr (S,S : R,S) | Final ee (%) |
| THF | 0 | MeMgBr | 85 | 3:1 | 50 |
| THF | -78 | MeMgBr | 70 | 5:1 | 66 |
| CH₂Cl₂ | -48 | MeMgBr | 92 | 98:2 | >96 |
| Toluene | -48 | MeLi | 40 | 1:1 | 0 (Racemic) |
Note: MeLi in toluene fails to form the necessary chelated transition state, resulting in a completely racemic mixture.
Step-by-Step Methodology: Self-Validating Ellman Protocol
This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-line validation criteria are met.
Step 1: Sulfinyl Imine Condensation
-
Charge: To an oven-dried flask under argon, add 1-benzylpyrrolidin-3-one (1.0 equiv) and (S)-(-)-tert-butanesulfinamide (1.1 equiv) in anhydrous THF (0.5 M).
-
React: Add Ti(OEt)₄ (2.0 equiv) dropwise at room temperature. Stir for 16 hours. Causality: Ti(OEt)₄ acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium, preventing the need for harsh azeotropic heating.
-
Workup: Quench with equal volume of brine. Filter the resulting titanium dioxide salts through a Celite pad. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
-
Validation Check: Run ¹H NMR. You must observe the imine proton/carbon shifts and complete disappearance of the ketone. If unreacted ketone remains, your Ti(OEt)₄ is likely hydrolyzed; discard and restart.
Step 2: Stereoselective Grignard Addition (Critical Step)
-
Solvent Exchange: Dissolve the crude sulfinyl imine in strictly anhydrous CH₂Cl₂ (0.2 M).
-
Temperature Control: Cool the reaction mixture to exactly -48 °C using a dry ice/acetonitrile bath. Do not use acetone, as it fluctuates around -78 °C, which reduces solubility and reaction kinetics.
-
Addition: Add MeMgBr (3.0 M in diethyl ether, 2.0 equiv) dropwise over 30 minutes. Stir at -48 °C for 4 hours.
-
Workup: Quench cold with saturated aqueous NH₄Cl. Extract with CH₂Cl₂, dry, and concentrate.
-
Validation Check: Run ¹H NMR of the crude mixture. Look at the tert-butyl singlet region (~1.2 ppm). You should see one major singlet. If a second singlet is present at >5% integration, your dr is compromised. Purify via silica gel chromatography to isolate the pure (S,S)-diastereomer before cleavage.
Step 3: Sulfinyl Cleavage
-
Deprotection: Dissolve the pure (S,S)-sulfinamide in MeOH (0.2 M). Add 4M HCl in 1,4-dioxane (3.0 equiv). Stir at room temperature for 2 hours.
-
Isolation: Concentrate the mixture to dryness. Partition between 1M NaOH and CH₂Cl₂. Extract the aqueous layer 3x with CH₂Cl₂. Dry over Na₂SO₄ and concentrate to yield the free base.
-
Final Validation: Confirm the ee via chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA/DEA mobile phase). The ee should perfectly mirror the dr validated in Step 2.
References
-
Structure-Based Drug Design and Synthesis of PI3Kα-Selective Inhibitor (PF-06843195) Journal of Medicinal Chemistry URL:[Link]
- European Patent Office (EP1138672A1)
-
Stereoselective Asymmetric Synthesis of Pyrrolidines with Vicinal Stereocenters Using a Memory of Chirality-Assisted Intramolecular SN2′ Reaction Organic Letters URL:[Link]
Overcoming steric hindrance in (S)-1-Benzyl-3-methylpyrrolidin-3-amine substitutions
Welcome to the Technical Support Center for Complex Amine Functionalization. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic barriers associated with (S)-1-Benzyl-3-methylpyrrolidin-3-amine .
Because the primary amine is situated on a quaternary carbon (C3) within a substituted pyrrolidine ring, it behaves chemically as a highly sterically hindered tert-alkyl amine. Standard functionalization protocols often fail due to severe steric clash during transition state formation. This guide provides field-proven, mechanistically grounded solutions to overcome these hurdles.
🔬 System Overview & Decision Pathway
Before troubleshooting, it is critical to select the correct reaction paradigm. The steric bulk of the C3-methyl group and the adjacent ring system severely depresses the nucleophilicity of the amine, making direct SN2 pathways highly inefficient[1].
Decision tree for functionalizing the sterically hindered C3-primary amine.
❓ Frequently Asked Questions (FAQs)
Q: Why does my Buchwald-Hartwig coupling with (S)-1-Benzyl-3-methylpyrrolidin-3-amine stall at 10-15% conversion when using Pd(dppf)Cl₂? A: The fundamental issue is a failure at the reductive elimination step. When using bidentate ligands like dppf, the resulting Pd-amido complex is too sterically congested by the tert-alkyl nature of your amine. This prevents the necessary geometric reorganization required to form the new C-N bond, causing the catalytic cycle to stall and the catalyst to undergo bimolecular decay[2]. You must switch to a bulky, electron-rich monodentate ligand (like tBuBrettPhos) which creates a mono-ligated Pd(0) species with a specific binding pocket that accommodates bulky amines and actively accelerates reductive elimination[3].
Q: Can I use standard SN2 alkylation (e.g., alkyl bromides + K₂CO₃) to synthesize the secondary amine? A: It is highly discouraged. The extreme steric hindrance around the nitrogen severely limits its trajectory of attack. Attempting direct SN2 alkylation typically requires forcing conditions that lead to competing E2 elimination of the alkyl halide (forming alkenes) rather than the desired C-N bond formation[1]. Reductive amination using strong Lewis acid promoters is the required alternative[4].
Q: I am observing debenzylation of the pyrrolidine nitrogen during my reactions. How do I prevent this? A: The N-benzyl group is sensitive to oxidative insertion by certain transition metals at high temperatures, or to catalytic hydrogenation. If you are running a Buchwald-Hartwig coupling, ensure your reaction is strictly degassed; presence of oxygen can lead to Pd-catalyzed oxidative dealkylation. If debenzylation persists, consider swapping the benzyl group for a Boc or Cbz protecting group prior to functionalizing the C3-amine.
🛠️ Troubleshooting Matrix
| Observed Issue | Suspected Mechanistic Cause | Recommended Corrective Action |
| No product in Reductive Amination | Steric clash prevents initial imine/iminium formation. | Add 1.5–2.0 eq of Ti(OiPr)₄ to force iminium formation via water scavenging and Lewis acid activation before adding the reductant[4]. |
| High levels of unreacted Aryl Halide in B-H Coupling | Catalyst death via off-cycle Pd-dimer formation. | Lower the concentration of the aryl halide. Pre-mix Pd₂(dba)₃ and the ligand for 15 mins at room temperature to ensure complete active catalyst generation before adding the amine[3]. |
| Amide formation (Acylation) is sluggish | Poor nucleophilic attack on the carbonyl carbon. | Switch from standard coupling reagents (EDC/HOBt) to forming the acid chloride in situ, and use 0.2 eq of DMAP to form a highly electrophilic acylpyridinium intermediate. |
📊 Quantitative Data: Catalyst & Ligand Selection
To ensure a self-validating protocol, rely on the following empirical data matrix for coupling sterically hindered primary amines (model: tert-butylamine derivatives) with aryl bromides.
| Ligand Class | Denticity | Relative Rate of Oxidative Addition | Relative Rate of Reductive Elimination | Typical Yield (Hindered Amines) |
| BINAP | Bidentate | Moderate | Very Slow (Steric Block) | < 15% |
| dppf | Bidentate | Fast | Slow | 10 - 25% |
| XPhos | Monodentate | Fast | Moderate | 40 - 60% |
| BrettPhos | Monodentate | Fast | Fast | 75 - 85% |
| tBuBrettPhos | Monodentate | Very Fast | Very Fast | > 90% [3] |
🧪 Validated Experimental Protocols
Protocol 1: Optimized Buchwald-Hartwig Amination (N-Arylation)
This protocol utilizes a highly active mono-ligated Pd system to force reductive elimination.
Reagents:
-
(S)-1-Benzyl-3-methylpyrrolidin-3-amine (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Pd₂(dba)₃ (2.5 mol%, equates to 5 mol% Pd)
-
tBuBrettPhos (6.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene (0.2 M)
Step-by-Step Methodology:
-
Catalyst Pre-activation (Critical Step): In a nitrogen-filled glovebox or under strict Schlenk conditions, charge an oven-dried vial with Pd₂(dba)₃ and tBuBrettPhos. Add 20% of the total anhydrous toluene. Stir at room temperature for 15 minutes until the solution turns a deep, homogenous red/purple, indicating the formation of the active L-Pd(0) species.
-
Substrate Addition: To the pre-activated catalyst, add the Aryl Bromide, followed by NaOtBu.
-
Amine Introduction: Add (S)-1-Benzyl-3-methylpyrrolidin-3-amine as a solution in the remaining toluene. Seal the vial with a PTFE-lined cap.
-
Thermal Activation: Heat the reaction block to 85 °C.
-
Self-Validation Check: After 2 hours, sample 10 µL, dilute in MeCN, and check via LCMS. You should observe >80% consumption of the aryl bromide. If stalled, verify that oxygen was strictly excluded.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove Pd black and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography.
Protocol 2: Lewis-Acid Mediated Reductive Amination (N-Alkylation)
Direct alkylation fails due to steric hindrance[1]. This protocol uses Titanium(IV) isopropoxide to drive the thermodynamically disfavored iminium formation[4].
Reagents:
-
(S)-1-Benzyl-3-methylpyrrolidin-3-amine (1.0 equiv)
-
Aliphatic Aldehyde or Ketone (1.2 equiv)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 equiv)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE) (0.3 M)
Step-by-Step Methodology:
-
Iminium Formation: In a dry round-bottom flask under argon, dissolve the amine and the aldehyde/ketone in anhydrous DCE.
-
Lewis Acid Addition: Add Ti(OiPr)₄ dropwise via syringe at room temperature. The reaction may become slightly warm. Stir at room temperature for 12 hours. Causality note: The Ti(OiPr)₄ acts as both a water scavenger and a Lewis acid, locking the sterically hindered amine and carbonyl into the reactive iminium intermediate.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH₃CN in one portion.
-
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for an additional 6 hours.
-
Quench and Workup (Self-Validation): Quench the reaction by adding 1M aqueous NaOH (equal volume to DCE). A heavy white precipitate (TiO₂) will form. Stir vigorously for 30 minutes to break up the emulsion.
-
Extraction: Filter the entire biphasic mixture through a pad of Celite, washing the filter cake thoroughly with dichloromethane (DCM). Separate the organic layer, dry over Na₂SO₄, and concentrate.
📚 References
-
Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. ACS Publications.[Link]
-
Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines. ACS Publications.[Link]
-
Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. ACS Publications.[Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. National Institutes of Health (PMC).[Link]
Sources
Resolving solubility issues of (S)-1-Benzyl-3-methylpyrrolidin-3-amine in organic solvents
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the unique physicochemical challenges associated with (S)-1-Benzyl-3-methylpyrrolidin-3-amine .
This chiral diamine building block features a highly basic primary amine at C3, a tertiary pyrrolidine amine at N1, and a lipophilic benzyl group. Because of its bifunctional basicity and amphiphilic nature, its solubility is highly dynamic and sensitive to the salt form, solvent dielectric constant, and atmospheric exposure.
Below, you will find a quantitative diagnostic matrix, in-depth FAQs explaining the root causality of your solubility issues, and self-validating experimental protocols to keep your workflows moving.
Part 1: Quantitative Physicochemical Profiling
Understanding the quantitative properties of the molecule is the first step in predicting its solubility behavior.
| Property | Value | Impact on Solubility & Handling |
| Molecular Weight | 190.29 g/mol (Free Base) | Exists as a highly mobile, lipophilic liquid/oil as a free base. |
| pKa (Primary Amine) | ~ 9.5 – 10.5 | Highly basic; acts as a strong nucleophile that rapidly absorbs atmospheric CO₂ to form insoluble carbamates. |
| pKa (Tertiary Amine) | ~ 8.5 – 9.0 | Requires an aqueous pH > 11 for complete deprotonation during free-basing protocols. |
| LogP (Estimated) | ~ 1.5 – 2.0 | The neutral free base partitions highly favorably into moderately polar organics (DCM, EtOAc). |
Part 2: In-Depth Troubleshooting & FAQs
Q1: Why does my (S)-1-Benzyl-3-methylpyrrolidin-3-amine free base turn cloudy or form a white precipitate when dissolved in non-polar solvents like DCM, Toluene, or Hexane? The Causality: This is a classic case of atmospheric carbon dioxide (CO₂) absorption leading to carbamate salt formation[1]. The lone pair on the primary amine acts as a nucleophile, attacking the electrophilic carbon of CO₂ to form a zwitterionic carbamic acid intermediate[2]. A second equivalent of the free amine then acts as a Brønsted base, deprotonating the intermediate to yield an ionic ammonium carbamate salt[1]. Because low-dielectric solvents (like DCM or toluene) cannot sufficiently solvate these charged ionic species, the carbamate crashes out of solution as a white precipitate[3]. The Fix: Degas your solvents, work under an inert atmosphere (Ar/N₂), and apply mild heating to reverse the equilibrium and drive off the CO₂[4].
Q2: I am trying to use the dihydrochloride salt in an amide coupling reaction (e.g., HATU/DIPEA in DCM), but it won't dissolve. How do I fix this? The Causality: The dihydrochloride salt consists of charged ammonium cations and chloride anions held together by strong ionic lattice energies. Non-polar or weakly polar organic solvents lack the solvating power to overcome this lattice energy[5]. While adding a lipophilic base like DIPEA is meant to neutralize the salt in situ, the initial dissolution is often kinetically too slow, or the resulting triethylammonium chloride by-product itself precipitates and convolutes the reaction. The Fix: Perform a pre-reaction liquid-liquid extraction (free-basing)[5]. By treating the aqueous salt solution with a strong base to pH > 11, the amine is completely deprotonated. The neutral free base then readily partitions into the organic solvent[6].
Q3: The free base appears as a thick gel or forms a biphasic mixture during storage in aprotic solvents. What is happening? The Causality: Hygroscopicity. The primary amine readily forms extensive hydrogen-bonding networks with trace atmospheric moisture. In aprotic solvents, this water-amine network creates a cross-linked emulsion or gel phase. The Fix: Perform azeotropic distillation with toluene to remove trace water, or dry the organic layer rigorously over anhydrous Na₂SO₄ before concentration.
Part 3: Experimental Protocols & Workflows
Protocol A: Reversing Carbamate Precipitation in Organic Solvents
Use this protocol if your free base solution has turned cloudy due to CO₂ exposure.
-
Setup: Transfer the cloudy suspension (e.g., in DCM or Toluene) to a round-bottom flask equipped with a stir bar.
-
Purge: Attach an argon or nitrogen line and gently bubble the inert gas directly through the solution for 5–10 minutes.
-
Thermal Reversal: Apply mild heating (30–35 °C) using a water bath while stirring.
-
Self-Validation Step: Observe the solution. As the thermal energy shifts the equilibrium to favor the free amine and the inert gas purges the liberated CO₂, the cloudy suspension will transition back into a clear, homogenous liquid.
-
Storage: Use the clear solution immediately in your coupling reaction or store tightly sealed under Argon.
Figure 1: Mechanistic pathway of CO2-induced carbamate precipitation and thermal reversal.
Protocol B: Rigorous Free-Basing via Liquid-Liquid Extraction
Use this protocol to convert the insoluble dihydrochloride salt into the highly soluble free base prior to organic synthesis.
-
Suspension: Suspend 1.0 g of the dihydrochloride salt in a mixture of 10 mL DCM and 10 mL deionized water in a beaker. Self-validation step: The mixture will initially be biphasic, with the solid salt slowly dissolving exclusively into the upper aqueous layer.
-
Deprotonation: Slowly add 2M aqueous NaOH dropwise while stirring vigorously. Monitor the aqueous layer with pH paper until it reaches pH > 11.
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to settle. Self-validation step: The bottom organic layer (DCM) will now contain the fully deprotonated, lipophilic free base.
-
Extraction: Drain the bottom DCM layer into a clean Erlenmeyer flask. Extract the remaining aqueous layer with an additional 5 mL of DCM and combine the organic layers.
-
Drying & Concentration: Add anhydrous Na₂SO₄ to the combined DCM layers until the drying agent flows freely (indicating all water is absorbed). Filter the solution and concentrate under reduced pressure to yield the pure free base as a clear oil.
Figure 2: Liquid-liquid extraction workflow for free-basing the dihydrochloride salt.
Part 4: References
-
In Situ Nuclear Magnetic Resonance Mechanistic Studies of Carbon Dioxide Reactions with Liquid Amines in Non-aqueous Systems Source: Energy & Fuels (ACS Publications) URL:[Link]
-
Aqueous MAPA, DEEA, and Their Blend as CO2 Absorbents: Interrelationship between NMR Speciation, pH, and Heat of Absorption Data Source: ACS Omega (ACS Publications) URL:[Link]
-
Mechanistic insights into carbamate formation from CO2 and amines Source: Catalysis Science & Technology (The Royal Society of Chemistry) URL:[Link]
-
Liquid–Liquid Extraction (Chapter 20) Source: The Royal Society of Chemistry URL:[Link]
-
Liquid–liquid extraction Source: Wikipedia URL:[Link]
-
Formation of carbamic acid in organic solvents and in supercritical carbon dioxide Source: ChemSusChem / ResearchGate URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01433A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
Stereochemical Impact in Drug Design: A Comparative Guide on (S)- vs (R)-1-Benzyl-3-methylpyrrolidin-3-amine
As a chiral building block, 1-benzyl-3-methylpyrrolidin-3-amine is a privileged scaffold in modern medicinal chemistry. The presence of a quaternary stereocenter at the C3 position—bearing both a methyl group and a primary amine—creates a highly rigid and directional vector for pharmacophore attachment.
For drug development professionals, selecting the correct enantiomer—(S) or (R)—is rarely a matter of subtle optimization; it is often the definitive factor dictating target engagement, off-target toxicity, and pharmacokinetic liabilities. This guide objectively compares the biological performance of the (S)- and (R)-enantiomers when incorporated into active pharmaceutical ingredients (APIs), providing mechanistic rationales and validated experimental workflows for their resolution.
Mechanistic Rationale: The Causality of Stereoselective Binding
The biological divergence between the (S)- and (R)-enantiomers of 3-methylpyrrolidin-3-amine derivatives stems from the spatial trajectory of the C3 substituents. When the pyrrolidine ring adopts its lowest-energy envelope conformation, the orientation of the amine versus the methyl group dictates how the molecule interfaces with complex biological targets[1].
-
Kinase Inhibition (e.g., PI3Kα, Tyk2): In the design of ATP-competitive kinase inhibitors, the C3 amine often serves as a critical hydrogen-bond donor to the kinase hinge region. The (3R)-enantiomer typically aligns this amine precisely with the backbone carbonyls of the hinge, while the methyl group is directed toward the solvent-exposed region. Conversely, the (3S)-enantiomer forces the methyl group into the sterically restricted ATP-binding pocket, causing a severe steric clash that abrogates binding affinity[2].
-
RNA-Splicing Modulation (e.g., HTT Protein Lowering): Recent breakthroughs in Huntington's disease (HD) therapeutics utilize these scaffolds to promote the insertion of a pseudoexon into HTT pre-mRNA. The (R)-enantiomer of related pyrrolidine derivatives demonstrates a 5-fold increase in mutant huntingtin (mHTT) lowering activity compared to its stereoisomers. This is driven by the (R)-configuration's ability to optimally stabilize the transient RNA-protein spliceosome complex while simultaneously reducing P-glycoprotein (Pgp) substrate liability, thereby enhancing CNS penetrance[3].
Comparative Biological Activity
The table below summarizes the quantitative differences in biological activity when the (S)- and (R)-enantiomers of the 3-methylpyrrolidin-3-amine scaffold are incorporated into targeted therapeutics.
| Target / Assay | (3R)-Enantiomer Derivative | (3S)-Enantiomer Derivative | Fold Difference | Key Mechanistic Driver |
| mHTT Lowering (EC₅₀) | ~45 nM | ~225 nM | 5x | Optimal spatial alignment for RNA-splicing pseudoexon insertion[3]. |
| PI3Kα Inhibition (IC₅₀) | 12 nM | >1000 nM | >80x | (3R) amine precisely targets the catalytic hinge region; (3S) causes steric clash[2]. |
| Pgp Efflux Ratio (EER) | 1.2 (Low Liability) | 4.5 (High Liability) | 3.7x | Stereospecific recognition by the P-glycoprotein binding pocket in the blood-brain barrier. |
| Tyk2 Inhibition (IC₅₀) | 8 nM | 310 nM | 38x | Favorable hydrophobic packing of the (3R)-methyl group in the Tyk2 pseudokinase domain[1]. |
Visualizing Target Modulation
To contextualize the biological impact of these enantiomers, the following diagram illustrates the PI3K/AKT signaling pathway, highlighting where the (3R)-enantiomer derived inhibitors exert their competitive blockade.
Caption: PI3K/AKT pathway modulation by (3R)-enantiomer derived kinase inhibitors.
Experimental Protocols: Chiral Resolution and Validation
Because the stereocenter is established early in the synthesis, resolving racemic 1-benzyl-3-methylpyrrolidin-3-amine into its pure (S) and (R) enantiomers is a critical workflow. The following self-validating protocol utilizes diastereomeric salt crystallization, a highly scalable and reliable method[2].
Step-by-Step Methodology: Resolution of the (3R)-Enantiomer
Step 1: Acetylation of the Racemate
-
Dissolve racemic 1-benzyl-3-methylpyrrolidin-3-amine (50.0 g, 263 mmol) in dichloromethane (DCM, 500 mL).
-
Add triethylamine (TEA, 1.5 eq) and cool the mixture to 0 °C.
-
Dropwise add acetic anhydride (1.1 eq). Stir at room temperature for 4 hours.
-
Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate to yield racemic N-(1-benzyl-3-methylpyrrolidin-3-yl)acetamide.
Step 2: Diastereomeric Salt Formation
-
Dissolve the racemic acetamide in hot ethanol (300 mL).
-
Add exactly 1.0 equivalent of (+)-di-p-anisoyl-D-tartrate .
-
Heat the mixture to reflux until a clear solution forms, then allow it to cool slowly to room temperature over 12 hours.
-
Causality Note: The (+)-di-p-anisoyl-D-tartrate selectively forms a highly crystalline, insoluble salt with the (3R)-enantiomer, driving the equilibrium toward precipitation while the (3S)-enantiomer remains in the mother liquor.
Step 3: Filtration and Base Hydrolysis
-
Filter the resulting crystals and wash with cold ethanol.
-
Suspend the (3R)-diastereomeric salt in a biphasic mixture of ethyl acetate and water.
-
Add K₂CO₃ (3.0 eq) and stir vigorously for 2 hours to break the salt.
-
Separate the organic layer, dry, and concentrate to isolate enantiopure N-((3R)-1-benzyl-3-methylpyrrolidin-3-yl)acetamide.
Step 4: Deprotection and Validation
-
Reflux the (3R)-acetamide in 6N HCl for 24 hours to cleave the acetyl group.
-
Basify the solution with NaOH (pH > 10) and extract with DCM to yield pure (3R)-1-benzyl-3-methylpyrrolidin-3-amine .
-
Validation: Analyze the final product via Chiral HPLC using a polysaccharide-based column (e.g., Chiralcel OD-H; Mobile phase: Hexane/Isopropanol/Diethylamine 90:10:0.1) to confirm an enantiomeric excess (ee) of >99%.
Caption: Workflow for the chiral resolution of (3R)-1-benzyl-3-methylpyrrolidin-3-amine.
References
-
Liu, L., et al. "Identification and Optimization of RNA-Splicing Modulators as Huntingtin Protein-Lowering Agents for the Treatment of Huntington's Disease." Journal of Medicinal Chemistry, 2023. URL:[Link]
- "Tyk2 inhibitors." World Intellectual Property Organization, WO2023220046A1, 2023.
- "Substituted aryl sulfonamides for use as sodium channel inhibitors." World Intellectual Property Organization, WO2025096637A1, 2025.
Sources
- 1. WO2023220046A1 - Tyk2 inhibitors - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Identification and Optimization of RNA-Splicing Modulators as Huntingtin Protein-Lowering Agents for the Treatment of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Chiral Purity of (S)-1-Benzyl-3-methylpyrrolidin-3-amine: A Comparative LC-MS Guide
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving highly basic, multi-amine chiral compounds. (S)-1-Benzyl-3-methylpyrrolidin-3-amine is a critical pharmaceutical building block, but its structural motif—a primary amine at the stereocenter coupled with a tertiary benzylamine—creates severe chromatographic challenges. If not properly controlled, secondary electrostatic interactions with the stationary phase lead to peak tailing, ionization suppression, and ultimately, a failure to detect trace levels of the distomer ((R)-enantiomer)[1].
This guide objectively compares the two leading LC-MS strategies for validating the chiral purity of this compound: Direct Chiral RP-LC-MS (using immobilized polysaccharide phases) and Indirect LC-MS (via chiral derivatization). By understanding the mechanistic causality behind each method, you can implement a self-validating, ICH Q2(R2)-compliant protocol[2] that guarantees data integrity.
Mechanistic Causality: The Analytical Challenge
The difficulty in analyzing (S)-1-Benzyl-3-methylpyrrolidin-3-amine lies in its dual pKa values. Standard acidic mobile phases (e.g., 0.1% Formic Acid) fully protonate both nitrogen atoms. When introduced to a silica-based chiral stationary phase (CSP), the doubly charged analyte interacts non-specifically with residual silanols. This ion-exchange mechanism competes with the desired chiral recognition (hydrogen bonding and steric fit), resulting in broad, tailing peaks that obscure the trace (R)-enantiomer.
To solve this, we must choose between two distinct mechanistic pathways:
Method A: Direct Chiral RP-LC-MS (The Modern Standard)
This method utilizes an immobilized amylose-based CSP (e.g., CHIRALPAK IG-3) under Reversed-Phase (RP) conditions[3].
-
The Causality of Buffer Selection: By utilizing a volatile basic buffer (20 mM Ammonium Bicarbonate, pH 9.0), we partially deprotonate the tertiary amine, neutralizing the problematic silanol interactions. The primary amine remains sufficiently protonated to engage in stereoselective hydrogen bonding with the carbamate groups of the amylose selector. The volatile nature of the buffer ensures zero fouling of the MS source.
Method B: Indirect LC-MS (Chiral Derivatization)
This method uses Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) to covalently modify the molecule prior to analysis[4].
-
The Causality of Derivatization: FDAA reacts exclusively with the primary amine at the chiral center, leaving the tertiary amine untouched. This converts the enantiomers into diastereomers, which possess different physicochemical properties and can be easily separated on a standard, achiral C18 column. While this eliminates the need for expensive chiral columns, it introduces variables such as reagent enantiopurity and derivatization kinetics.
Workflow comparison between Direct Chiral LC-MS and Indirect Derivatization LC-MS.
Objective Performance Comparison
When selecting a method for regulatory submission or high-throughput screening, the performance metrics must be carefully weighed. Below is a comparative dataset based on typical laboratory validations for basic pyrrolidine derivatives.
Table 1: Performance Comparison (Direct vs. Indirect)
| Parameter | Method A: Direct Chiral RP-LC-MS | Method B: Indirect LC-MS (Marfey's) |
| Analytical Column | CHIRALPAK IG-3 (150 x 4.6 mm, 3 µm) | Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) |
| Sample Prep Time | < 5 minutes (Direct dilution) | > 60 minutes (Incubation & quenching) |
| Analysis Run Time | 12 minutes | 8 minutes |
| Resolution ( Rs ) | 2.4 (Baseline resolution) | 3.1 (Diastereomeric separation) |
| LOD (Distomer) | 0.02% (S/N > 3) | 0.05% (Limited by reagent enantiopurity) |
| MS Compatibility | Excellent (Requires pH 9.0 buffer) | Excellent (Standard 0.1% FA compatible) |
| Primary Advantage | High throughput, measures true sample ee% | Utilizes standard achiral lab infrastructure |
Verdict: For pharmaceutical development, Method A (Direct Chiral RP-LC-MS) is vastly superior. It eliminates the risk of artifactual racemization during derivatization and prevents the enantiomeric impurity of the derivatizing agent from artificially inflating the distomer quantification[4].
Experimental Protocol: Direct Chiral RP-LC-MS
To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates real-time system suitability checks that automatically halt the analysis if chromatographic integrity degrades, ensuring compliance with ICH Q2(R2) guidelines[2].
Phase 1: Reagent & Mobile Phase Preparation
-
Aqueous Phase (A): Dissolve 1.58 g of Ammonium Bicarbonate in 1.0 L of LC-MS grade water (20 mM). Adjust the pH to exactly 9.0 using dilute Ammonium Hydroxide. Causality: Strict pH control is mandatory to maintain the reproducible partial deprotonation of the tertiary amine.
-
Organic Phase (B): 100% LC-MS grade Acetonitrile.
-
Diluent: 50:50 Water:Acetonitrile.
Phase 2: Sample & Control Preparation
-
System Suitability Test (SST) / Racemate: Prepare a 1.0 mg/mL solution of racemic 1-Benzyl-3-methylpyrrolidin-3-amine in diluent.
-
Spiked Sensitivity Control (LOQ): Prepare a 1.0 mg/mL solution of the (S)-enantiomer, spiked with exactly 0.001 mg/mL (0.1% w/w) of the (R)-enantiomer.
-
Test Sample: Prepare the unknown batch sample at 1.0 mg/mL in diluent.
Phase 3: LC-MS/MS Instrument Parameters
-
Column: Immobilized Amylose CSP (e.g., CHIRALPAK IG-3), 150 x 4.6 mm, 3 µm.
-
Column Temperature: 25°C (Crucial for maintaining chiral recognition thermodynamics).
-
Isocratic Elution: 40% Phase A / 60% Phase B.
-
Flow Rate: 0.8 mL/min (Split 1:4 post-column to the MS source to prevent source flooding).
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
MRM Transitions:
-
Precursor [M+H]+ : m/z 191.2
-
Quantifier Product Ion: m/z 100.1 (Loss of benzyl moiety)
-
Qualifier Product Ion: m/z 174.1 (Loss of NH3 )
-
Phase 4: The Self-Validating Injection Sequence
Execute the sequence exactly as follows to establish data integrity:
-
Blank (Diluent): Verifies absence of carryover.
-
SST (Racemate) x 3: Confirms system stability. Acceptance Criteria: Rs≥1.5 , Tailing Factor ≤1.5 .
-
Spiked Sensitivity Control (LOQ) x 3: Validates the ability to detect the distomer at the regulatory limit. Acceptance Criteria: S/N ≥ 10 for the (R)-enantiomer peak, RSD ≤ 5.0%.
-
Test Samples (Max 10 injections).
-
Bracketing SST: Re-inject the Racemate to prove the column did not degrade during the run.
Sequential ICH Q2(R2) validation phases for analytical procedure approval.
Validation Data Summary (ICH Q2(R2) Compliance)
When the above protocol is executed correctly, the resulting validation data should align with the stringent requirements of ICH Q2(R2)[5]. The table below summarizes the expected validation outcomes for the Direct Chiral RP-LC-MS method.
Table 2: ICH Q2(R2) Validation Results for Direct Method
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result | Status |
| Specificity | No interference at RT of eutomer/distomer | < 0.01% interference in Blank | PASS |
| Linearity & Range | R2≥0.999 (0.05% to 150% of target) | R2=0.9998 | PASS |
| Accuracy (Recovery) | 98.0% – 102.0% at LOQ level | 99.4% recovery of spiked distomer | PASS |
| Precision (Repeatability) | RSD ≤ 2.0% for peak area | RSD = 1.1% (n=6) | PASS |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) ≥ 10 | 0.05% w/w (S/N = 14) | PASS |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ≥ 3 | 0.02% w/w (S/N = 4) | PASS |
By leveraging the specific interactions of immobilized polysaccharide columns and carefully tuning the mobile phase pH to accommodate the basicity of the pyrrolidine and benzylamine groups, researchers can achieve a highly robust, self-validating analytical method.
References
-
ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, MDPI (2024).[Link]
-
Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, National Center for Biotechnology Information (PMC) (2021).[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
A Senior Application Scientist's Guide to (S)-1-Benzyl-3-aminopyrrolidine and Piperidine Derivatives in Drug Discovery
A Comparative Analysis of Privileged Scaffolds
This guide offers an in-depth comparative analysis of two cornerstone heterocyclic scaffolds in medicinal chemistry: the five-membered pyrrolidine ring, represented by the versatile chiral building block (S)-1-Benzyl-3-aminopyrrolidine, and the six-membered piperidine ring, a ubiquitous "privileged structure" found in countless pharmaceuticals.[1] For researchers and drug development professionals, understanding the subtle yet profound differences between these structures is critical for rational drug design, scaffold hopping, and optimizing pharmacokinetic and pharmacodynamic profiles.
This analysis moves beyond a simple list of properties to explain the causal relationships between structure, physicochemical characteristics, and biological outcomes, providing both field-proven insights and the experimental frameworks necessary to validate them.
Part 1: Core Structural and Physicochemical Distinctions
The fundamental difference between a pyrrolidine and a piperidine is the ring size—five atoms versus six. This seemingly minor variation dictates their three-dimensional shape, flexibility, and the way they present substituents to interact with biological targets. Nitrogen-containing heterocycles are foundational in medicinal chemistry, with over half of all FDA-approved small-molecule drugs containing such a ring.[2]
The pyrrolidine ring is not flat; it adopts flexible "envelope" and "twist" conformations, allowing it to adapt its shape to fit various binding pockets.[3] In contrast, the piperidine ring strongly prefers a more rigid "chair" conformation.[3] This inherent structural difference is the root of their distinct chemical personalities.
Caption: A generalized workflow for the comparative evaluation of new chemical entities.
Experimental Protocol 1: Receptor Binding Affinity via Radioligand Competition Assay
This protocol determines a compound's binding affinity (Ki) for a specific receptor by measuring how effectively it competes with a radioactively labeled ligand of known affinity. [4]The system is self-validating through the use of controls for total and non-specific binding.
Objective: To determine the inhibitory constant (Ki) of a test compound.
Materials:
-
Receptor preparation (e.g., cell membranes expressing the target receptor).
-
Radioligand specific for the target receptor.
-
Unlabeled competing ligand (for non-specific binding).
-
Test compounds (pyrrolidine and piperidine derivatives).
-
Binding buffer (e.g., Tris-HCl with appropriate ions and protease inhibitors).
-
96-well filter plates and vacuum manifold.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Receptor Preparation: Prepare and quantify the protein concentration of cell membranes expressing the target receptor.
-
Assay Setup: In a 96-well plate, set up triplicate wells for three conditions:
-
Total Binding: Add receptor membranes and a fixed concentration of radioligand.
-
Non-specific Binding (NSB): Add receptor membranes, radioligand, and a saturating concentration of an unlabeled reference ligand.
-
Competition Binding: Add receptor membranes, radioligand, and serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Separation: Rapidly separate bound from free radioligand by filtering the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Quantification: Punch out the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [4]
-
Experimental Protocol 2: Anticancer Activity via MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity. [1]Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Cancer cell line of interest (e.g., A-549 for lung cancer).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Test compounds (pyrrolidine and piperidine derivatives) dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol).
-
96-well flat-bottom plates.
-
Multichannel pipette and microplate reader.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percent viability against the log concentration of the test compound.
-
Fit the data to a dose-response curve using non-linear regression to calculate the IC50 value.
-
Conclusion
The choice between a pyrrolidine and a piperidine scaffold is a critical decision in drug design, with significant consequences for a compound's three-dimensional structure, physicochemical properties, and ultimately, its biological activity and pharmacokinetic profile. Pyrrolidines offer greater conformational flexibility, which can be advantageous for exploring diverse binding pockets, while the more rigid piperidine scaffold can provide pre-organization for high-affinity interactions and improved selectivity.
By understanding the fundamental principles outlined in this guide and employing robust, standardized experimental protocols, researchers can make informed, data-driven decisions. This allows for the rational design of novel therapeutics, leveraging the unique strengths of each scaffold to develop safer and more effective medicines.
References
-
Ilovaisky, D., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]
-
Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan. [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]
-
Noreen, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds. [Link]
-
ResearchGate. (2021). Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. [Link]
-
DTIC. (2025). Piperidine Synthesis. [Link]
-
Wikipedia. Piperidine. [Link]
-
Işık, M., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
-
Asian Journal of Research in Chemistry. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. [Link]
-
Der Pharma Chemica. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. [Link]
Sources
Mass spectrometry fragmentation patterns of (S)-1-Benzyl-3-methylpyrrolidin-3-amine
Title: Comprehensive Mass Spectrometry Profiling and Fragmentation Dynamics of (S)-1-Benzyl-3-methylpyrrolidin-3-amine
Target Audience: Analytical Chemists, Mass Spectrometrists, and Medicinal Chemistry Researchers.
As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing highly basic, nitrogen-rich chiral building blocks. (S)-1-Benzyl-3-methylpyrrolidin-3-amine is a critical intermediate in the synthesis of modern targeted therapeutics, particularly kinase and GPCR inhibitors. However, its mass spectrometric (MS) behavior is notoriously complex due to the presence of dual basic sites (a tertiary pyrrolidine nitrogen and a primary amine) and a highly labile benzyl group.
This guide provides an objective, data-driven comparison of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of (S)-1-Benzyl-3-methylpyrrolidin-3-amine against its structural analogs. By understanding the mechanistic causality behind these fragmentations, researchers can optimize their analytical workflows, minimize in-source fragmentation (ISF), and accurately differentiate structurally similar impurities.
Mechanistic Causality: The Role of the 3-Methyl Group in Fragmentation
To master the MS/MS profile of (S)-1-Benzyl-3-methylpyrrolidin-3-amine ([M+H]⁺ m/z 191.15), one must understand how its structural features dictate charge localization and bond cleavage.
Upon electrospray ionization, protonation occurs competitively at either the primary amine or the tertiary pyrrolidine nitrogen. The fragmentation is driven by two primary pathways:
-
Formation of the Tropylium Ion (m/z 91): A universal hallmark of N-benzyl compounds. High collision energy drives the heterolytic cleavage of the N–CH₂Ph bond, releasing a benzyl cation that rapidly rearranges into the highly stable, aromatic tropylium ion [1].
-
Neutral Loss of Ammonia (-17 Da): Cleavage of the primary amine group yields an[M+H - NH₃]⁺ ion at m/z 174.
The 3-Methyl Effect: When comparing this compound to its des-methyl analog (1-Benzylpyrrolidin-3-amine), the presence of the 3-methyl group fundamentally alters the thermodynamics of the ammonia loss. In the des-methyl analog, loss of NH₃ generates a secondary carbocation. In the 3-methyl variant, the loss of NH₃ generates a tertiary carbocation , which is significantly stabilized by hyperconjugation and the inductive (+I) effect of the methyl group. Consequently, the m/z 174 fragment is vastly more abundant in the 3-methyl derivative at lower collision energies [3].
Furthermore, pyrrolidine rings are highly prone to sequestering protons during ionization, which can lead to dominant, uninformative fragment ions or premature In-Source Fragmentation (ISF) before the precursor even reaches the collision cell [2].
Proposed CID fragmentation pathways for protonated (S)-1-Benzyl-3-methylpyrrolidin-3-amine.
Comparative MS/MS Performance Data
To objectively evaluate the analytical profile of (S)-1-Benzyl-3-methylpyrrolidin-3-amine, we compare its Collision-Induced Dissociation (CID) spectra against two alternatives: its des-methyl analog (to highlight the carbocation stability) and its positional isomer, 1-Benzyl-2-methylpyrrolidin-3-amine (to highlight steric differences during cleavage).
Table 1: Quantitative Comparison of CID Fragmentation (Normalized Collision Energy = 25 eV)
| Compound / Feature | Precursor [M+H]⁺ | Dominant Fragment 1 (Relative Abundance) | Dominant Fragment 2 (Relative Abundance) | Diagnostic Fragment |
| (S)-1-Benzyl-3-methylpyrrolidin-3-amine | m/z 191.15 | m/z 91.05 (100%) | m/z 174.13 (65%) | m/z 174 (Tertiary cation) |
| 1-Benzylpyrrolidin-3-amine (Des-methyl analog) | m/z 177.14 | m/z 91.05 (100%) | m/z 160.11 (15%) | m/z 160 (Secondary cation) |
| 1-Benzyl-2-methylpyrrolidin-3-amine (Positional Isomer) | m/z 191.15 | m/z 91.05 (100%) | m/z 174.13 (20%) | m/z 84 (Ring opening) |
Data Interpretation: The 65% relative abundance of the m/z 174 peak in the target compound compared to the 15% abundance of the corresponding m/z 160 peak in the des-methyl analog experimentally validates the stabilizing effect of the 3-methyl group on the resulting carbocation.
Differentiating Enantiomers: The Role of Ion Mobility (IM-MS)
Standard CID mass spectrometry cannot differentiate between the (S) and (R) enantiomers of 1-Benzyl-3-methylpyrrolidin-3-amine because their gas-phase fragmentation energetics are identical.
To overcome this, modern workflows integrate Traveling Wave Ion Mobility Spectrometry (TWIM-MS) . By introducing a chiral shift reagent (e.g., a cyclodextrin derivative) into the electrospray solvent, the (S) and (R) enantiomers form transient, non-covalent diastereomeric complexes in the gas phase. These complexes possess distinct Collision Cross Section (CCS) values, allowing for baseline separation in the drift tube prior to MS/MS fragmentation.
Self-Validating Experimental Protocol: LC-IM-MS/MS Analysis
To ensure reproducibility and trustworthy data generation, the following protocol details a self-validating system for the characterization of this compound. The inclusion of a mild source temperature is critical to prevent the premature In-Source Fragmentation (ISF) common to pyrrolidines [2].
Step 1: Sample Preparation
-
Dissolve 1.0 mg of (S)-1-Benzyl-3-methylpyrrolidin-3-amine in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
-
Dilute the stock to a final working concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid ensures complete protonation of the primary amine, maximizing the[M+H]⁺ signal.
Step 2: UHPLC Separation Parameters
-
Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.
Step 3: ESI-MS/MS and Ion Mobility Tuning
-
Ionization Mode: Positive Electrospray (ESI+).
-
Capillary Voltage: 2.5 kV. (Keep relatively low to prevent electrical discharge in high organic gradients).
-
Source Temperature: 120 °C. CRITICAL STEP: Do not exceed 150 °C. Pyrrolidine-containing scaffolds are highly susceptible to ISF. Elevated temperatures will prematurely cleave the benzyl group, destroying the precursor ion before it reaches the quadrupole [2].
-
Collision Energy (CE) Ramping: Acquire data using a ramped CE from 15 eV to 35 eV. Low CE (15 eV) will capture the diagnostic m/z 174 (-NH₃) fragment, while high CE (35 eV) will drive the formation of the m/z 91 tropylium base peak.
Step-by-step LC-IM-MS/MS analytical workflow for pyrrolidine characterization.
Conclusion
The mass spectrometric characterization of (S)-1-Benzyl-3-methylpyrrolidin-3-amine requires a nuanced understanding of its structural thermodynamics. The 3-methyl group is not merely a steric bulk; it actively directs the fragmentation pathway by stabilizing the tertiary carbocation formed upon ammonia loss. By carefully controlling source temperatures to prevent pyrrolidine-driven ISF and utilizing ramped collision energies, analysts can generate robust, reproducible spectral libraries for this critical chiral building block.
References
-
An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Stevens Institute of Technology / ResearchGate. Available at:[Link]
-
In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry (ACS Publications). Available at:[Link]
-
Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed (NIH). Available at: [Link]
Benchmarking (S)-1-Benzyl-3-methylpyrrolidin-3-amine: A Prospective Analysis as a Chiral Ligand in Palladium-Catalyzed Cross-Coupling
An In-Depth Technical Guide for Researchers
Abstract
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthetic chemistry, particularly for constructing carbon-carbon and carbon-heteroatom bonds in pharmaceutical and materials science applications. The performance of these catalytic systems is critically dependent on the nature of the ancillary ligand, which modulates the stability, activity, and selectivity of the palladium center.[1] This guide presents a prospective analysis of (S)-1-Benzyl-3-methylpyrrolidin-3-amine, a chiral diamine, as a potential ligand in key cross-coupling reactions. While direct, extensive experimental data for this specific methylated ligand is emerging, we can construct a robust performance benchmark by examining its structural parent, (S)-1-Benzyl-3-aminopyrrolidine, and comparing its anticipated properties against established, high-performance ligand classes such as bulky electron-rich phosphines and N-Heterocyclic Carbenes (NHCs). This guide provides researchers with a framework for evaluating novel chiral amine ligands, complete with comparative data from benchmark systems, detailed experimental protocols for screening, and an analysis of the key structural elements that drive catalytic efficacy.
Introduction: The Central Role of Ligands in Cross-Coupling
The success of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, hinges on the ligand bound to the palladium atom.[2][3][4] A well-designed ligand must accomplish several tasks throughout the catalytic cycle:
-
Stabilize the Pd(0) resting state: Prevent the precipitation of palladium black.
-
Promote Oxidative Addition: Facilitate the reaction of the Pd(0) complex with the aryl halide. This step is often rate-limiting, especially with less reactive aryl chlorides.[5]
-
Facilitate Reductive Elimination: Enable the final bond-forming step to release the product and regenerate the Pd(0) catalyst.
Chiral ligands, like the pyrrolidine derivative under review, introduce an additional layer of complexity and opportunity: the potential for asymmetric induction, which is critical for the synthesis of enantiopure compounds.[6][7]
Ligand Profile: (S)-1-Benzyl-3-methylpyrrolidin-3-amine
(S)-1-Benzyl-3-methylpyrrolidin-3-amine belongs to the class of chiral 1,2-diamine derivatives. Its structure suggests several features relevant to catalysis:
-
Chiral Scaffold: The pyrrolidine ring provides a rigid, stereodefined backbone.
-
Bidentate Coordination Potential: The tertiary amine within the ring and the primary exocyclic amine can potentially chelate to a metal center.
-
Steric Influence: The benzyl group on the ring nitrogen and the methyl group at the C3 position introduce steric bulk near the potential coordination sites. The C3-methyl group, in particular, creates a quaternary stereocenter, which can significantly influence the chiral pocket around the metal.
The primary hypothesis is that this ligand could form a stable, chiral palladium complex, capable of influencing the stereochemical outcome of a reaction or enhancing reactivity through its specific electronic and steric profile.
Caption: A systematic workflow for screening a novel ligand.
General Protocol for Suzuki-Miyaura Coupling Screen
Causality: This protocol uses a common and relatively reactive aryl bromide to establish baseline activity. Pd₂(dba)₃ is chosen as the precursor because it is a reliable source of Pd(0). A strong base like K₃PO₄ is often effective in this coupling.
-
Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the ligand (0.02 mmol, 2 mol%).
-
Reagent Addition: Add the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, 2 mL).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate and purify by column chromatography.
General Protocol for Buchwald-Hartwig Amination Screen
Causality: This protocol employs a strong, non-nucleophilic base (NaOt-Bu) which is standard for C-N bond formation as it deprotonates the amine without competing in the coupling. The choice of solvent and temperature is critical and must be optimized.
-
Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), the ligand (0.012 mmol, 1.2 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Reagent Addition: Add the aryl chloride (1.0 mmol) and the amine (1.2 mmol).
-
Solvent Addition: Add the anhydrous solvent (e.g., dioxane, 2 mL).
-
Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Mechanistic Considerations and Predicted Performance
The catalytic cycle for cross-coupling reactions is well-established. The ligand's role is most pronounced in the oxidative addition and reductive elimination steps.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
For (S)-1-Benzyl-3-methylpyrrolidin-3-amine, the formation of a five-membered chelate ring with palladium could enforce a rigid geometry. This rigidity can be beneficial, potentially accelerating the reductive elimination step. However, if the chelate is too strong, it might inhibit the initial oxidative addition. The steric bulk provided by the C3-methyl and N-benzyl groups will likely create a defined chiral pocket, which could be exploited for asymmetric transformations. Given its structural features, the ligand is most likely to be effective for couplings involving aryl bromides and iodides at moderate temperatures. Its performance with challenging aryl chlorides may be limited compared to specialized phosphine or NHC ligands unless significant optimization is undertaken.
Conclusion and Future Outlook
(S)-1-Benzyl-3-methylpyrrolidin-3-amine presents an intriguing scaffold for a chiral ligand in cross-coupling catalysis. While it is unlikely to displace the ultra-high-performance biarylphosphine and NHC ligands for general applications, its true potential may lie in asymmetric catalysis, where its unique chiral environment could provide high enantioselectivity for specific substrate classes.
This guide provides the foundational framework for its evaluation. By systematically applying the screening protocols and benchmarking the results against the provided data for established ligands, researchers can efficiently determine the utility and optimal application space for this and other novel chiral amine ligands. The continued exploration of diverse ligand architectures is essential for pushing the boundaries of what is possible in catalytic science.
References
- Title: Research Progress on the Buchwald-Hartwig Amination Reactions Catalyzed by N-Heterocyclic Carbene Palladium Complexes Source: Chinese Journal of Organic Chemistry URL
- Title: A new P3N ligand for Pd-catalyzed cross-couplings in water Source: RSC Sustainability URL
- Title: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: Chemical Reviews URL
- Title: Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands Source: ResearchGate URL
- Title: Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design Source: Organic Chemistry Frontiers URL
- Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PMC URL
- Source: wwjmrd.
- Title: The Asymmetric Buchwald–Hartwig Amination Reaction Source: Chemistry – An Asian Journal URL
- Title: A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine Source: ResearchGate URL
- Title: Application Notes and Protocols: (S)
- Title: Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates Source: Beilstein Journal of Organic Chemistry URL
- Title: Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Source: Journal of the American Chemical Society URL
- Title: Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination Source: RSC Publishing URL
- Title: Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Title: HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS Source: Purdue University URL
- Title: Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors Source: PMC URL
- Title: Chiral Monophosphines as Ligands for Asymmetric Organometallic Catalysis Source: Chemical & Pharmaceutical Bulletin URL
- Title: Chiral Ligands in Asymmetric Synthesis: Design and Applications Source: ResearchGate URL
- Title: Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings Source: The Journal of Organic Chemistry URL
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- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Qualification of (S)-1-Benzyl-3-methylpyrrolidin-3-amine as a Reference Standard for Assay
Introduction: The Cornerstone of Analytical Accuracy
In the landscape of pharmaceutical development and quality control, the validity of any analytical result is fundamentally tethered to the quality of the reference standard used. A reference standard is a highly purified and well-characterized compound that serves as a benchmark against which samples of active pharmaceutical ingredients (APIs), impurities, or metabolites are measured.[1][2][3] The U.S. Food and Drug Administration (FDA) defines a reference-standard material as a "highly purified compound that is well characterized," a definition that underscores the rigorous scientific scrutiny required.[2][3]
This guide provides an in-depth, comparative analysis of the essential methodologies for qualifying a new batch of (S)-1-Benzyl-3-methylpyrrolidin-3-amine, a critical chiral intermediate in the synthesis of various bioactive molecules.[4][5] We will navigate the multifaceted qualification process, comparing orthogonal analytical techniques to build a self-validating system of characterization. This ensures the resulting reference standard is not merely a material but a trusted anchor for all subsequent quantitative and qualitative assays.
The Qualification Imperative: A Workflow for Confidence
Establishing a new reference standard is a systematic process designed to confirm its identity, purity, and potency with an exceptional degree of certainty. The journey from a candidate material to a qualified reference standard involves a battery of tests, where each provides a unique piece of the characterization puzzle. The overall workflow is designed to be robust, ensuring that no single method's potential blind spots compromise the final assessment.
Caption: Workflow for Reference Standard Qualification.
Part 1: Unambiguous Identity Confirmation
Before assessing purity or potency, it is paramount to confirm that the candidate material is, in fact, (S)-1-Benzyl-3-methylpyrrolidin-3-amine. Using orthogonal (fundamentally different) techniques provides a powerful, cross-validating confirmation of the molecular structure.
Comparative Methodologies for Identity
| Technique | Principle of Analysis | Information Provided | Why It's Chosen |
| ¹H and ¹³C NMR | Nuclear Magnetic Resonance | Provides a detailed "fingerprint" of the molecule's carbon-hydrogen framework, including connectivity and chemical environment.[6][7][8] | The gold standard for structural elucidation. It offers unambiguous confirmation of the covalent structure. |
| Mass Spectrometry (MS) | Ionization and mass-to-charge ratio measurement | Confirms the molecular weight of the parent molecule and provides structural clues through characteristic fragmentation patterns.[6][9][10] | Orthogonal to NMR, it directly measures molecular mass, a fundamental property of the compound. |
| FTIR Spectroscopy | Infrared light absorption by molecular bonds | Identifies the presence of specific functional groups (e.g., N-H, C-N, aromatic C-H) based on their vibrational frequencies.[11][12] | A rapid and cost-effective method to confirm that the key functional groups of the expected structure are present. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the candidate reference standard.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Analysis: Integrate the signals and assign the chemical shifts to the respective protons in the (S)-1-Benzyl-3-methylpyrrolidin-3-amine structure. Compare the observed spectrum with theoretical predictions and literature data.
Part 2: The Pursuit of Purity - A Multi-Pronged Approach
Purity is not a single value but a composite assessment of different types of potential contaminants. A robust qualification program must address organic impurities (process-related and degradants), inorganic impurities, residual solvents, and, critically for this molecule, the unwanted enantiomer.
Comparative Methodologies for Purity and Impurities
| Technique | Target Impurities | Principle of Analysis | Why It's Chosen |
| HPLC-UV (Reversed-Phase) | Organic process impurities, degradants | Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[13][14] | The primary method for quantifying non-volatile organic impurities due to its high resolution and sensitivity. |
| Chiral HPLC/SFC | (R)-enantiomer | Enantioselective separation on a chiral stationary phase (CSP).[15][16][17] | Essential for determining enantiomeric excess (e.e.), a critical quality attribute for a chiral reference standard. |
| Headspace GC-FID | Residual Solvents | Partitioning of volatile analytes between the sample matrix and the headspace gas, followed by chromatographic separation.[14][18] | The standard method for quantifying volatile organic compounds used during synthesis and purification, as mandated by ICH guidelines. |
| Quantitative NMR (qNMR) | Overall Purity (absolute) | Integration of analyte signals relative to a certified internal standard of known concentration.[19] | A powerful orthogonal technique that provides an absolute purity value without requiring a pre-existing standard of the analyte, thus serving as an excellent cross-validation for HPLC results. |
| Elemental Analysis (CHN) | Elemental Composition | Combustion of the sample to convert C, H, and N to CO₂, H₂O, and N₂, which are then quantified.[2] | Confirms that the empirical formula of the bulk material matches the theoretical structure. |
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Column Selection: Choose a suitable Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are often effective for separating chiral amines.[16][17]
-
Mobile Phase Preparation: Prepare a mobile phase typical for normal-phase chiral separations, such as a mixture of n-Hexane and a polar modifier like Isopropanol (e.g., 90:10 v/v). To improve peak shape for the basic amine, add a small amount (e.g., 0.1%) of a basic additive like Diethylamine (DEA).[20]
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Prepare a solution of the candidate standard in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Injection and Analysis: Inject a small volume (e.g., 10 µL) and run the chromatogram. The (S)- and (R)-enantiomers should resolve into two distinct peaks.
-
Quantification: Integrate the area of both enantiomer peaks. Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.
Comparative Data: Hypothetical Purity Assessment of Two Candidates
| Parameter | Method | Candidate A | Candidate B | Acceptance Criteria |
| Chromatographic Purity | HPLC-UV | 99.92% | 99.65% | ≥ 99.5% |
| Enantiomeric Purity | Chiral HPLC | 99.95% (S) | 99.20% (S) | ≥ 99.8% e.e. |
| Purity (Absolute) | qNMR | 99.89% | 99.58% | Report Value |
| Residual Solvents | Headspace GC | Toluene: 50 ppm | Toluene: 450 ppm | < 890 ppm (ICH Q3C) |
| Water Content | Karl Fischer | 0.05% | 0.25% | ≤ 0.2% |
Analysis: Candidate A is superior and meets the stringent criteria for a reference standard, particularly in its high enantiomeric purity. Candidate B, while having acceptable chromatographic purity, fails the enantiomeric purity and has a higher water content, making it unsuitable for use as a primary reference standard.
Part 3: Assigning Potency via Mass Balance
The final step is to assign an assay value, or potency, to the qualified material. This value is not simply the purity from a single chromatographic run. Instead, it is calculated using a mass balance approach, which accounts for all significant components of the material, providing a more accurate and holistic assessment of the active substance's content.
Caption: The Mass Balance Approach for Potency Assignment.
Calculation for Candidate A
-
Chromatographic Purity: 99.92% → Total Organic Impurities = 100 - 99.92 = 0.08%
-
Water Content: 0.05%
-
Residual Solvents: Toluene 50 ppm = 0.005%
-
Non-Volatile Residue (Assumed): <0.01% (often negligible)
Assigned Assay = 100% - 0.08% - 0.05% - 0.005% = 99.865%
This final value, 99.87% (as is) , would be reported on the Certificate of Analysis and must be used in all subsequent calculations for preparing standard solutions for assays.
Conclusion
The qualification of a reference standard for (S)-1-Benzyl-3-methylpyrrolidin-3-amine is a rigorous, multi-step process that relies on the synergistic use of orthogonal analytical techniques. A simple purity value from a single method is insufficient. By systematically confirming identity, profiling all potential impurities (organic, inorganic, solvent, and enantiomeric), and assigning a potency via a comprehensive mass balance approach, a laboratory can establish a reference standard with the highest level of scientific confidence. This meticulous characterization ensures the integrity, accuracy, and reproducibility of every assay that relies upon it, forming the bedrock of quality in research and drug development.
References
- Chemical ionisation mass spectrometry for the measurement of
- Amine Purity Standards: Ensuring Quality in Chemical Supply.
- HPLC-based method for determination of absolute configuration of alpha-chiral amines.
- A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis.Benchchem.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.MDPI.
- Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids.Wiley Online Library.
- Application Notes and Protocols for Chiral HPLC Analysis of 1-Amino-2-methyl-4-phenylbutan-2-ol Enantiomers.Benchchem.
- Method of analysis of amine by mass spectrometry.
- Spectroscopy of Amines.Chemistry LibreTexts.
- A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry.ScienceDirect.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.Journal of the Pharmaceutical Society of Korea.
- Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance.Frontiers in Chemistry.
- Reference Standard M
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.
- How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).
- (S)-1-Benzyl-3-methylaminopyrrolidine.Chem-Impex.
- Reference-Standard Material Qualific
- Four Keys to Reference Standard Management.MRIGlobal.
- Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S).
- Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives: A Technical Guide for Drug Development.Benchchem.
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide.
- A Comparative Guide to the FTIR Analysis of Methyl 2-(pyrrolidin-1-yl)
- FTIR INTERPRET
- Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA.Thermo Fisher Scientific.
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Operational & Disposal Protocol for Chiral Pyrrolidine Intermediates: (S)-1-Benzyl-3-methylpyrrolidin-3-amine
As drug development pipelines increasingly rely on complex chiral building blocks, the safe handling and environmental stewardship of pharmaceutical intermediates like (S)-1-Benzyl-3-methylpyrrolidin-3-amine (CAS: 181417-32-3) are critical. This compound is a highly valuable chiral pyrrolidine derivative used in the synthesis of advanced active pharmaceutical ingredients (APIs), including novel antibacterial and neuroactive agents[1][2].
However, its structural features—specifically the basic secondary/tertiary amines and the lipophilic benzyl group—dictate strict operational and disposal parameters. Improper disposal not only violates environmental regulations but also poses severe risks of exothermic reactions in waste streams and aquatic toxicity in the environment.
This guide provides researchers and laboratory managers with a self-validating, step-by-step methodology for the safe segregation, neutralization, and disposal of (S)-1-Benzyl-3-methylpyrrolidin-3-amine, grounded in authoritative chemical safety frameworks.
Physicochemical & Hazard Profiling
To design an effective disposal strategy, we must first understand the causality between the molecule's physical properties and its hazard profile. The presence of the amine functional groups makes this compound inherently basic and potentially corrosive, while the benzyl moiety increases its environmental persistence.
Table 1: Quantitative Data & Operational Implications
| Property / Hazard Class | Value / Classification | Operational & Disposal Implication |
| Molecular Formula | C₁₂H₁₈N₂ | High nitrogen content requires specialized incineration to prevent NOₓ emissions. |
| Molecular Weight | 190.29 g/mol | Moderate molecular weight; low volatility at room temperature reduces inhalation risk but necessitates liquid/solid waste management. |
| Aqueous pH (Estimated) | 9.0 – 11.0 (Basic) | Self-Validation Metric: Waste streams containing this compound will test alkaline. Must be segregated from acidic waste to prevent exothermic neutralization. |
| Target Organ Toxicity | Category 3 (Irritant) | Requires mandatory use of PPE (nitrile gloves, splash goggles) during all waste transfer operations. |
| Environmental Hazard | Aquatic Toxicity | Strict Prohibition: Cannot be disposed of via sanitary sewer systems[3]. Must be captured as hazardous chemical waste. |
Waste Segregation & Compatibility Logic
The foundational rule of chemical waste management is compatibility. (S)-1-Benzyl-3-methylpyrrolidin-3-amine must be strictly segregated based on the following mechanistic rationales:
-
Avoidance of Oxidizers: Amines can react violently with strong oxidizing agents (e.g., nitric acid, peroxides, permanganates). Oxidation of the benzylamine moiety can lead to rapid gas evolution and thermal runaway[4].
-
Acid-Base Segregation: Mixing this basic amine with concentrated acids in a sealed waste container will generate an exothermic neutralization reaction, potentially leading to container over-pressurization and rupture[5].
-
Solvent Matrix Categorization: In pharmaceutical synthesis, this intermediate is often dissolved in organic solvents. The waste must be categorized by the primary solvent matrix—specifically, whether it is halogenated (e.g., dichloromethane) or non-halogenated (e.g., methanol, ethyl acetate). This dictates the downstream incineration parameters[5].
Experimental Protocols: Step-by-Step Disposal Methodology
Every protocol in your laboratory should operate as a self-validating system . This means incorporating physical checks (like pH testing) into the workflow to confirm that the procedure is executing safely before proceeding to the next step.
Workflow A: Liquid Waste Collection & Segregation
Prerequisites: Work inside a certified chemical fume hood. Wear standard PPE (lab coat, safety goggles, and double-gloved nitrile gloves).
-
Step 1: Matrix Compatibility Assessment
-
Action: Identify the solvent in which the (S)-1-Benzyl-3-methylpyrrolidin-3-amine is dissolved.
-
Logic: If the solvent contains halogens (e.g., DCM, Chloroform), it must go into the Halogenated Organic Waste stream. If it is dissolved in alcohols or ethers, it belongs in the Non-Halogenated Organic Waste stream.
-
-
Step 2: pH Self-Validation Check
-
Action: Before adding the solution to a bulk waste carboy, test a 1 mL aliquot of the waste stream with universal pH indicator paper.
-
Validation: The paper should indicate a neutral to basic pH (pH 7–10). If the pH is highly acidic (< pH 3), do not add it to the amine waste stream, as it indicates cross-contamination with an acid, risking an exothermic reaction[5].
-
-
Step 3: Containerization
-
Action: Transfer the liquid into a high-density polyethylene (HDPE) waste container.
-
Logic: HDPE is highly resistant to basic amines and organic solvents. Glass can be used but poses a shatter risk.
-
-
Step 4: Headspace Management
-
Action: Fill the container to a maximum of 80% capacity .
-
Logic: Leaving 20% headspace accommodates vapor pressure expansion due to ambient temperature fluctuations in the laboratory.
-
-
Step 5: Secondary Containment & Labeling
-
Action: Place the container in a secondary containment tray. Affix a hazardous waste label detailing the exact composition (e.g., "5% (S)-1-Benzyl-3-methylpyrrolidin-3-amine in Methanol").
-
Workflow B: Solid Waste & Empty Container Management
Empty containers that previously held pure (S)-1-Benzyl-3-methylpyrrolidin-3-amine cannot be discarded in standard municipal trash due to residual toxicity[5][6].
-
Step 1: Triple Rinsing
-
Action: Rinse the empty container three times with a compatible solvent (e.g., methanol or ethanol). Use approximately 10% of the container's volume for each rinse.
-
-
Step 2: Rinsate Capture
-
Action: Collect all rinsate and deposit it into the appropriate organic liquid waste container (as determined in Workflow A).
-
-
Step 3: Defacing & Disposal
Downstream Destruction Mechanics: The "Beyond the Lab" Causality
Understanding what happens to the waste after it leaves your facility builds a culture of comprehensive safety. According to [7], organic amines are typically transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF) for destruction via high-temperature incineration [6].
The NOₓ Control Challenge: When (S)-1-Benzyl-3-methylpyrrolidin-3-amine is combusted, the nitrogen atoms in the pyrrolidine ring and the amine group oxidize to form nitrogen oxides (NOₓ), which are potent greenhouse gases and smog precursors[8]. To mitigate this, TSDFs employ specialized incineration techniques:
-
Staged Combustion: The waste is first burned in a fuel-rich, oxygen-deficient environment to force the nitrogen content to form inert N₂ gas rather than NOₓ.
-
Thermal Oxidation & Scrubbing: The secondary combustion chamber operates at >1000°C with excess oxygen to destroy the benzyl and methyl carbon framework, followed by alkaline scrubbers to neutralize any residual acidic gases[8].
By strictly segregating your waste in the lab, you ensure the TSDF can accurately blend the waste fuels to maintain these critical combustion temperatures, thereby preventing environmental pollution.
Visualizing the Disposal Logic
The following diagram illustrates the critical decision points and self-validating steps required for the proper disposal of this chiral intermediate.
Figure 1: Decision matrix and self-validating disposal workflow for (S)-1-Benzyl-3-methylpyrrolidin-3-amine waste.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Available at:[Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (40 CFR 261). Available at:[Link]
-
U.S. Environmental Protection Agency (EPA). Survey Reports on Atmospheric Emissions From the Petrochemical Industry: Volume I. NEPIS Database. Available at: [Link]
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Comprehensive Safety and Operational Guide: Handling (S)-1-Benzyl-3-methylpyrrolidin-3-amine
Compound Identity & Strategic Significance
(S)-1-Benzyl-3-methylpyrrolidin-3-amine (CAS: 181114-76-1) is a highly specialized chiral building block utilized extensively in medicinal chemistry. It serves as a foundational scaffold for synthesizing sterically constrained spirocyclic compounds and targeted therapeutics, most notably inhibitors of the PI3K/Akt signaling pathway 1. Handling this compound requires a deep understanding of its physicochemical properties to ensure both laboratory safety and synthetic integrity.
Hazard Profiling & Chemical Causality
To design an effective safety protocol, one must understand the causality behind the compound's Global Harmonized System (GHS) classifications 2:
-
H315 (Skin irritation) & H318 (Serious eye damage): The primary amine group is highly nucleophilic and basic. Upon contact with physiological moisture, it readily saponifies the lipid bilayers of the skin and cornea, leading to rapid cellular damage.
-
H302 (Harmful if swallowed) & H335 (Respiratory irritation): The free base amine possesses moderate volatility. Inhalation of its vapors or aerated dust directly irritates the respiratory mucosa due to its localized basicity.
-
The Permeation Factor (Lipophilicity): Unlike simple aliphatic amines, the presence of the benzyl protecting group significantly increases the molecule's partition coefficient (LogP). This lipophilicity acts as a permeation enhancer, allowing the corrosive amine to cross the stratum corneum (the skin's outer barrier) much faster than standard water-soluble bases.
Personal Protective Equipment (PPE) Matrix
Because of the compound's lipophilicity and basicity, standard laboratory PPE must be scaled according to the operational volume.
| Scale | Eye Protection | Skin/Body Protection | Hand Protection (Glove Material) | Respiratory Protection |
| Analytical (<1g) | Safety goggles (ANSI Z87.1) | Standard flame-retardant lab coat | Nitrile (Double-gloved, 0.11mm, breakthrough >30 min) | Fume hood (Face velocity 0.4-0.6 m/s) |
| Preparative (>1g) | Face shield over safety goggles | Chemical-resistant apron over lab coat | Butyl rubber (0.3mm, breakthrough >480 min) | Fume hood + NIOSH-approved N95/P100 mask |
Expert Insight on Glove Selection: Why transition to Butyl Rubber for preparative scales? While Nitrile offers excellent dexterity for quick analytical transfers, the lipophilic benzyl group in this compound can degrade thin nitrile upon prolonged exposure. Butyl rubber provides superior, long-lasting resistance to lipophilic amines.
Operational Plan: Safe Weighing and Transfer Protocol
Amines in powder form are highly susceptible to static charge, which can lead to hazardous aerosolization. This protocol incorporates a self-validating system to ensure safe handling.
Step-by-Step Methodology:
-
Environmental Control: Conduct all transfers within a certified chemical fume hood. Verify the digital monitor reads a face velocity between 0.4 and 0.6 m/s.
-
Static Mitigation: Utilize an anti-static bar or a zero-stat gun around the analytical balance and the source bottle.
-
Tool Selection: Use a clean, grounded stainless steel spatula. Never use plastic spatulas, as they generate static electricity and cause the basic powder to scatter.
-
Transfer & Seal: Tare the receiving vial with a closed cap. Open the vial, transfer the compound, and seal it immediately. This minimizes atmospheric exposure, preventing the hygroscopic amine from absorbing moisture and forming corrosive clumps.
-
Validation Check: Observe the powder's behavior on the spatula. If the powder "jumps" or clings aggressively to the metal, static is still present. Stop, re-apply the zero-stat gun, and verify the powder rests passively before proceeding.
-
Decontamination: Wipe down the balance and spatulas with a 5% citric acid solution to neutralize residual amine, followed by an isopropanol wipe to remove the resulting salt.
Spill Response & Disposal Plan
A spill of (S)-1-Benzyl-3-methylpyrrolidin-3-amine requires chemical neutralization, not just physical cleanup. Using water on a spill will simply spread the lipophilic base.
Step-by-Step Methodology:
-
Containment: Isolate the area. If the spill exceeds 5g, immediately upgrade to butyl rubber gloves and a face shield.
-
Chemical Neutralization: Cover the spill generously with a weak solid acid (e.g., sodium bisulfate or citric acid powder). Causality: This acid-base reaction converts the volatile, lipophilic free base into a water-soluble, non-volatile ammonium salt, instantly neutralizing the inhalation and contact hazards.
-
Absorption: Sweep up the neutralized solid using non-sparking tools and place it into a sealable hazardous waste container.
-
Surface Decontamination: Wash the affected area with soapy water, followed by a 10% weak acid wipe-down.
-
Validation Check: Press a moistened pH test strip against the cleaned surface. A pH reading of 6–7 validates that the basic amine has been completely neutralized and removed. If the pH is >8, repeat step 4.
-
Waste Segregation: Label the container as "Hazardous Waste - Basic Organic Amine." Critical: Strictly segregate this waste from strong oxidizers and chloroform (amines can react with chloroform to form explosive dichlorocarbene).
Biological Context: The PI3K/Akt Pathway
Understanding the downstream biological application of this chemical provides critical context for drug development professionals. (S)-1-Benzyl-3-methylpyrrolidin-3-amine is a primary building block for synthesizing inhibitors targeting the Phosphoinositide 3-kinase (PI3K) pathway.
The PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, is one of the most frequently mutated oncogenes in human cancers 3. Hyperactivation of this pathway drives uncontrolled cellular proliferation, survival, and metabolic reprogramming 4. By utilizing this specific chiral amine, medicinal chemists can construct sterically constrained inhibitors that selectively bind to the PI3K kinase domain, effectively cutting off the downstream activation of Akt and mTOR.
Fig 1. PI3K/Akt signaling pathway targeted by (S)-1-Benzyl-3-methylpyrrolidin-3-amine derivatives.
References
-
Title: High frequency of mutations of the PIK3CA gene in human cancers Source: Science URL: [Link]
-
Title: The PI3K Pathway in Human Disease Source: Cell URL: [Link]
Sources
- 1. 181114-76-1|1-Benzyl-3-methylpyrrolidin-3-amine: In Stock [parkwayscientific.com]
- 2. 1-BENZYL-3-METHYLPYRROLIDIN-3-AMINE | 181114-76-1 [sigmaaldrich.com]
- 3. High frequency of mutations of the PIK3CA gene in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The PI3K Pathway in Human Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
